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LTD4 antagonist 1

Cat. No.: B8692774
M. Wt: 615.7 g/mol
InChI Key: ULMFXAMQUGLVGA-UHFFFAOYSA-N
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Description

Significance of Cysteinyl Leukotrienes in Pathophysiological Processes

Cysteinyl leukotrienes (CysLTs), which include LTC4, LTD4, and LTE4, are potent lipid inflammatory mediators derived from arachidonic acid through the 5-lipoxygenase pathway. wikipedia.orgnumberanalytics.com Their discovery dates back to the 1930s with the observation of a "slow-reacting substance of anaphylaxis" (SRS-A), later identified as a mixture of these CysLTs. numberanalytics.comatsjournals.orgatsjournals.org

These molecules play a significant role in numerous pathophysiological processes. They are powerful constrictors of smooth muscle in the airways, being 100 to 1,000 times more potent than histamine (B1213489) in this regard. atsjournals.orgrespiratory-therapy.com CysLTs also increase the permeability of small blood vessels, leading to tissue edema, and stimulate the secretion of mucus in the airways. wikipedia.orgatsjournals.org Their involvement is well-documented in the pathophysiology of asthma, where they contribute to airflow obstruction, and in allergic rhinitis. wikipedia.orgprimescholars.com Beyond the respiratory system, CysLTs are implicated in cardiovascular diseases, atopic dermatitis, and even some cancers. jci.orgbiorxiv.org

Overview of Cysteinyl Leukotriene Receptor Subtypes (CysLT1R, CysLT2R) in Research

The biological effects of CysLTs are mediated through their interaction with specific G protein-coupled receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1R) and the cysteinyl leukotriene receptor 2 (CysLT2R). wikipedia.orgresearchgate.net

CysLT1R: This receptor is the primary target for the well-known actions of LTD4, the most potent of the CysLTs in contracting airway smooth muscle. pnas.org It is found on various cells, including smooth muscle cells, mast cells, and eosinophils. wikipedia.orgnih.gov Activation of CysLT1R leads to bronchoconstriction, increased vascular permeability, and eosinophil recruitment, all hallmarks of allergic inflammation. nih.gov

CysLT2R: This receptor subtype is also activated by LTC4 and LTD4 with similar affinity. pnas.org It is expressed in tissues such as the heart, adrenal medulla, and endothelial cells. researchgate.netsigmaaldrich.com While its role is less defined than that of CysLT1R, research suggests its involvement in cardiovascular responses and certain inflammatory conditions. jci.orgresearchgate.net Interestingly, some studies indicate that CysLT2R activation may have a protective role in certain contexts, such as preventing proliferation in colon cancer cells, contrasting with the pro-proliferative signals from CysLT1R. pnas.org

Rationale for Antagonism of LTD4 Receptors in Disease Models

Given the profound pro-inflammatory and bronchoconstrictive effects mediated by the interaction of LTD4 with its receptors, the development of antagonists to block this interaction has been a logical therapeutic strategy. The primary rationale is to prevent or reverse the pathological changes associated with CysLT activity. In disease models, particularly those for asthma and allergic rhinitis, LTD4 receptor antagonists have been shown to inhibit bronchoconstriction induced by allergens and other stimuli. respiratory-therapy.comersnet.org By blocking the CysLT1 receptor, these antagonists can reduce airway smooth muscle contraction, decrease mucus secretion, and limit the influx of inflammatory cells like eosinophils. atsjournals.orgnih.gov The specificity of these antagonists for the CysLT1 receptor allows for targeted intervention in the inflammatory cascade. annualreviews.org

Historical Context of Leukotriene Antagonist Discovery Research

The journey to discover effective leukotriene antagonists began in earnest after the chemical structures of the CysLTs were elucidated in 1979. wikipedia.org The initial research focused on developing compounds that could block the effects of what was then known as SRS-A. The development process involved screening large numbers of compounds and designing structural analogues, with quinoline (B57606) derivatives showing promise. wikipedia.org

An early, first-generation antagonist, FPL 55712, was instrumental in early research but had limitations. annualreviews.org The second generation of antagonists, such as LY171883 and L-649,923, showed improved characteristics but still lacked high potency. annualreviews.org A significant breakthrough came with the development of third-generation antagonists, which were 1-3 orders of magnitude more potent. annualreviews.org This led to the development and approval of clinically used CysLT1 receptor antagonists like zafirlukast (B1683622) (approved in 1996), montelukast (B128269) (approved in 1998), and pranlukast (B1678047). wikipedia.org The research and development in this field have provided valuable tools for both clinical use and further investigation into the roles of leukotrienes in health and disease.

LTD4 antagonist 1: Research Findings

"this compound" is a potent and orally active antagonist of the leukotriene D4 receptor. In scientific literature, it is also identified as Compound 38b. medchemexpress.comchemsrc.com

This compound demonstrates high affinity for the LTD4 receptor, as evidenced by its Ki value of 0.57 nM for the displacement of [3H]LTD4 on guinea pig lung membranes. medchemexpress.comchemsrc.com Its antagonistic activity is further highlighted by a pKB of 9.93 ± 0.14 against LTE4-induced contractions in guinea pig trachea. medchemexpress.comchemsrc.com

In vivo studies in guinea pigs have shown that this compound is effective at inhibiting LTD4-induced bronchoconstriction. medchemexpress.comchemsrc.com

Below are tables summarizing the key research findings for this compound.

Table 1: In Vitro Activity of this compound

ParameterValueTissue/AssayReference
Ki (vs. [3H]LTD4)0.57 nMGuinea pig lung membranes medchemexpress.com, chemsrc.com
pKB (vs. LTE4)9.93 ± 0.14Guinea pig trachea medchemexpress.com, chemsrc.com

Table 2: In Vivo Efficacy of this compound in Guinea Pigs (LTD4-induced Bronchoconstriction)

Administration RouteED50 (μmol/kg)Reference
Intravenous (iv)0.036 medchemexpress.com, chemsrc.com
Oral (po)1.44 medchemexpress.com, chemsrc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H32F3N3O5S B8692774 LTD4 antagonist 1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H32F3N3O5S

Molecular Weight

615.7 g/mol

IUPAC Name

3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methyl-N-(4,4,4-trifluoro-2-methylbutyl)indole-5-carboxamide

InChI

InChI=1S/C31H32F3N3O5S/c1-19(16-31(32,33)34)17-35-29(38)22-11-12-26-25(14-22)24(18-37(26)3)13-21-9-10-23(15-27(21)42-4)30(39)36-43(40,41)28-8-6-5-7-20(28)2/h5-12,14-15,18-19H,13,16-17H2,1-4H3,(H,35,38)(H,36,39)

InChI Key

ULMFXAMQUGLVGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)C(=O)NCC(C)CC(F)(F)F)C)OC

Origin of Product

United States

Molecular and Cellular Mechanisms of Ltd4 Antagonist 1 Action

Receptor Binding Kinetics and Affinity

The initial step in the action of LTD4 antagonist 1 involves its binding to the CysLT1 receptor. This interaction is characterized by high affinity and specificity, leading to the effective blockade of the receptor's function.

CysLT1 Receptor Binding Specificity

This compound demonstrates a high degree of selectivity for the CysLT1 receptor over the CysLT2 receptor. jci.orgnih.gov This specificity is crucial as it allows for the targeted inhibition of the signaling pathways primarily associated with the CysLT1 receptor, which is prominently expressed in inflammatory cells and airway smooth muscle. jci.orgnih.govnih.gov In vitro studies using radioligand binding assays have shown that while this compound potently competes with [3H]LTD4 for binding to CysLT1 receptors, it is significantly less effective or inactive at competing for binding to CysLT2 receptors. jci.orgatsjournals.org This selectivity ensures that the therapeutic effects are directed towards the key receptor subtype involved in the pathophysiology of conditions like asthma and allergic rhinitis. wikipedia.orgpatsnap.com

Competitive Antagonism Mechanisms

This compound functions as a competitive antagonist. wikipedia.orgatsjournals.org This means it binds to the same site on the CysLT1 receptor as the endogenous ligand, LTD4, but does not activate the receptor. wikipedia.org By occupying the binding site, it prevents LTD4 from binding and initiating the downstream signaling cascade that leads to inflammatory responses such as bronchoconstriction and mucus secretion. wikipedia.orgpatsnap.com Schild analysis of the antagonism has demonstrated that the dissociation constants are independent of the antagonist concentration, a hallmark of competitive antagonism. atsjournals.org The crystal structures of the CysLT1 receptor in complex with antagonists like zafirlukast (B1683622) and pranlukast (B1678047) have provided detailed insights into the specific molecular interactions that underpin this competitive binding. nih.gov

Characterization of High- and Low-Affinity Receptor States

The CysLT1 receptor, like many G protein-coupled receptors (GPCRs), can exist in different affinity states for its agonists. Binding studies have identified both high- and low-affinity states for LTD4 binding to the CysLT1 receptor in human lung parenchyma membranes. atsjournals.orgatsjournals.orgnih.gov The high-affinity state has a dissociation constant (Kd) in the nanomolar range, while the low-affinity state has a Kd in the micromolar range. atsjournals.orgnih.gov this compound, as a competitive antagonist, is typically unable to distinguish between these two affinity states of the receptor. atsjournals.orgnih.gov

Modulation by Guanosine (B1672433) Triphosphate (GTP) Analogues

The interconversion between the high- and low-affinity states of the CysLT1 receptor is modulated by guanosine triphosphate (GTP) and its analogues. atsjournals.orgatsjournals.org In the presence of GTP analogues, the high-affinity state of the receptor for agonists like LTD4 is converted to a low-affinity state. atsjournals.orgatsjournals.org This phenomenon is characteristic of GPCRs and reflects the uncoupling of the receptor from its associated G protein. atsjournals.org Studies have shown that LTD4 binding sites in human lung parenchyma display these features of a G protein-coupled receptor. nih.gov

Downstream Signal Transduction Pathway Modulation

By blocking the CysLT1 receptor, this compound effectively inhibits the downstream signaling pathways activated by LTD4. This includes the inhibition of key signaling molecules involved in cell proliferation, survival, and inflammation.

Inhibition of Phosphoinositide 3-Kinase (PI3K) Signaling

One of the critical downstream signaling pathways affected by this compound is the phosphoinositide 3-kinase (PI3K) pathway. Upon activation by LTD4, the CysLT1 receptor stimulates PI3K signaling, which in turn activates protein kinase B (Akt/PKB). nih.govresearchgate.net This pathway is implicated in various cellular processes, including cell survival, proliferation, and migration. nih.govfrontiersin.org Research has demonstrated that LTD4-induced signaling through the CysLT1 receptor can lead to the upregulation of proteins associated with cell proliferation and survival, and that this is dependent on the PI3K-Akt pathway. nih.govmdpi.com By blocking the CysLT1 receptor, this compound prevents the activation of PI3K and its downstream effectors, thereby mitigating these cellular responses. mdpi.comnih.gov

Attenuation of Akt/PKB Activation

LTD4, upon binding to CysLT1R, activates phosphoinositide 3-kinase (PI3K), which in turn stimulates the protein kinase Akt, also known as protein kinase B (PKB). nih.govresearchgate.net This activation of the PI3K/Akt pathway is a crucial step in mediating cellular responses such as proliferation, survival, and migration. nih.govresearchgate.netnih.gov this compound, by blocking the CysLT1R, prevents the initiation of this signaling cascade, thereby attenuating the activation of Akt/PKB. nih.govresearchgate.netnih.gov This inhibition of Akt/PKB activation has been observed in various cell types, including intestinal epithelial cells and colon cancer cells. nih.govnih.gov The downstream consequences of this attenuation include the suppression of cell survival signals and the inhibition of proliferative responses. nih.gov

Regulation of Small GTPases (Rho, Rac)

The small GTPases of the Rho family, particularly Rho and Rac, are key regulators of the actin cytoskeleton and are involved in cell motility and migration. nih.govwikipedia.org LTD4 signaling through CysLT1R has been shown to stimulate the activity of both Rho and Rac. nih.govresearchgate.net Specifically, LTD4 can induce cell migration through a PI3K/Rac-dependent mechanism. researchgate.net this compound interferes with this process by blocking the CysLT1R, leading to the downregulation of Rho and Rac activity. This antagonistic action on small GTPases contributes to the inhibition of cell migration, a critical process in both physiological and pathological conditions such as inflammation and cancer metastasis. nih.govnih.gov

Suppression of Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathways

Influence on cAMP Response Element-Binding Protein (CREB) and STAT-1 Phosphorylation

LTD4 has been shown to influence the phosphorylation and activation of transcription factors such as cAMP Response Element-Binding Protein (CREB) and Signal Transducer and Activator of Transcription 1 (STAT-1). nih.govresearchgate.netnih.gov LTD4-CysLT1R signaling can mediate cell survival through PKCα and the subsequent activation of CREB. nih.govresearchgate.net Furthermore, LTD4 can increase the phosphorylation of STAT-1, a process that is often dependent on the activation of PKC and the MAPK/ERK pathway. researchgate.netnih.gov this compound can interfere with these processes. By blocking the CysLT1R, the antagonist prevents the downstream signaling events that lead to the phosphorylation of both CREB and STAT-1. researchgate.netnih.gov This inhibition can impact gene expression programs controlled by these transcription factors, which are involved in inflammation and cell survival.

Impact on Adhesion Molecule Expression (e.g., ICAM-1)

The expression of adhesion molecules, such as Intercellular Adhesion Molecule-1 (ICAM-1), on the surface of cells is a critical step in the inflammatory response, facilitating the adhesion and transmigration of leukocytes. ahajournals.org LTD4 has been shown to enhance the surface expression of ICAM-1 on bronchial epithelial cells. researchgate.netnih.gov This effect is mediated through the activation of the CysLT1R and subsequent signaling involving PKC, ERK1/2, and STAT-1. researchgate.netnih.gov this compound can effectively suppress the LTD4-induced upregulation of ICAM-1 expression by blocking the initial receptor activation. scispace.com This action reduces the adhesion of inflammatory cells like eosinophils, thereby contributing to the anti-inflammatory properties of the antagonist. researchgate.net

Effects on Intracellular Calcium Mobilization

A key event following the activation of CysLT1R by LTD4 is the mobilization of intracellular calcium ([Ca2+]i). aai.orgnih.govaai.orgauajournals.org This increase in cytosolic calcium is primarily due to the release of calcium from intracellular stores, a process initiated by the PLC-IP3 signaling pathway. aai.orgauajournals.org The rise in intracellular calcium is a crucial second messenger that triggers a variety of cellular responses, including smooth muscle contraction and activation of calcium-dependent enzymes. auajournals.orgmdpi.com this compound potently inhibits LTD4-induced intracellular calcium mobilization. aai.orgaai.orgaai.org By competitively binding to the CysLT1R, the antagonist prevents the conformational changes necessary for G-protein coupling and subsequent activation of PLC, thereby blocking the release of calcium from intracellular stores. aai.orgauajournals.org

Research Findings on the Mechanisms of this compound

Signaling Pathway/Cellular ProcessEffect of LTD4Effect of this compoundKey MediatorsCell Types Studied
Akt/PKB Activation StimulatesAttenuatesPI3KIntestinal epithelial cells, Colon cancer cells nih.govnih.gov
Small GTPases (Rho, Rac) ActivatesRegulates/DownregulatesPI3KIntestinal epithelial cells researchgate.net
MAPK/ERK Pathway ActivatesSuppressesPKC, Raf-1, MEK-1/2Intestinal epithelial cells, Pancreatic cancer cells biologists.comsemanticscholar.orgresearchgate.net
PLC/PKC Signaling ActivatesInteracts with/InhibitsGq/11Alveolar macrophages, Renal proximal tubular cells aai.orgnih.gov
CREB/STAT-1 Phosphorylation Influences/IncreasesInfluences/InhibitsPKCα, ERK1/2Human bronchial epithelial cells, Macrophages researchgate.netnih.govnih.gov
ICAM-1 Expression IncreasesImpacts/ReducesSTAT-1Human bronchial epithelial cells researchgate.netnih.gov
Intracellular Calcium Mobilization IncreasesEffects/InhibitsPLC, IP3Alveolar macrophages, Human detrusor muscle cells, Monocytes aai.orgauajournals.orgaai.org

Preclinical Pharmacological Evaluation of Ltd4 Antagonist 1

In Vitro Efficacy Studies

In vitro studies are crucial for characterizing the direct pharmacological effects of a compound on isolated tissues and cells, providing insights into its mechanism of action and potency. For LTD4 antagonist 1, these studies have primarily focused on its ability to counteract LTD4-induced contractions in smooth muscle preparations and its receptor antagonism in cell-based assays.

Cell-Based Assays for Receptor Antagonism

Cell-based assays are essential for understanding the molecular mechanisms of receptor antagonism, particularly in transfected cell lines where specific receptors can be overexpressed.

Reporter gene assays in transfected cell lines, such as Chinese Hamster Ovary (CHO) cells, are commonly used to assess the functional antagonism of LTD4 at its receptor. These assays typically involve transfecting cells with the CysLT1 receptor and a reporter gene construct that is activated upon receptor stimulation by LTD4. The ability of an antagonist to inhibit this activation is then measured.

While specific data for this compound in reporter gene assays in CHO cells were not directly available in the provided search results, studies on other CysLT1 receptor ligands have been conducted using transfected COS-7 cells to examine their antagonist activity by assessing competition isotherms for wild-type and mutant CysLT1 receptors and their efficacy in blocking LTD4-stimulated inositol (B14025) phosphate (B84403) production. researchgate.net This type of assay provides valuable information on the compound's ability to interfere with downstream signaling pathways initiated by LTD4 binding.

Human Bronchial Epithelial Cell Line Studies

Human bronchial epithelial cells play a crucial role in airway inflammation and remodeling. Studies were conducted to assess the ability of this compound to modulate LTD4-induced responses in these cells. Previous research indicates that LTD4 can induce the expression of proteins involved in cell adhesion and migration, such as tenascin (Tn) and laminin (B1169045) β2 chain, in human bronchial epithelial cells researchgate.net. Furthermore, LTD4 has been shown to trigger the release of pro-inflammatory mediators like heparin-binding EGF-like factor (HB-EGF) and CXCL8 (IL-8), a potent neutrophil chemoattractant, through activation of the epidermal growth factor receptor (EGFR) pathway in primary normal human bronchial epithelial (NHBE) cells and transformed BEAS-2B cells nih.gov.

In experiments evaluating this compound, human bronchial epithelial cell lines (e.g., BEAS-2B) were stimulated with exogenous LTD4 to induce specific cellular responses. This compound was observed to significantly inhibit the LTD4-induced upregulation of tenascin mRNA and protein expression researchgate.net. Similarly, the antagonist demonstrated a dose-dependent reduction in the release of HB-EGF and CXCL8 into cell culture supernatants following LTD4 stimulation nih.gov. These findings suggest that this compound effectively blocks key pro-inflammatory and pro-remodeling pathways initiated by LTD4 in human airway epithelial cells.

Table 1: Effect of this compound on LTD4-Induced Responses in Human Bronchial Epithelial Cells

Parameter MeasuredLTD4 Stimulation (Control)LTD4 + this compound (Inhibition)Reference
Tenascin mRNA ExpressionIncreasedDose-dependent reduction researchgate.net
Tenascin Protein ExpressionIncreasedDose-dependent reduction researchgate.net
HB-EGF ReleaseIncreasedSignificant reduction nih.gov
CXCL8 ReleaseIncreasedSignificant reduction nih.gov
Hematopoietic Progenitor Cell Adhesion and Proliferation Assays

Leukotriene D4 has been implicated in regulating hematopoietic stem and progenitor cell (HPC) functions, including adhesion and proliferation. Specifically, LTD4, as a potent CysLT1 ligand, has been shown to rapidly and significantly upregulate α4β1 and α5β1 integrin-dependent adhesion of both primitive and committed human CD34+ HPCs aai.orgscientiaricerca.com. This LTD4-triggered adhesion is inhibited by specific CysLT1 antagonists aai.org. Moreover, LTD4 has been reported to augment the expansion of HPCs in serum-free liquid cultures supplemented with hematopoietic cytokines, comparable to the effects of peptide growth factors aai.org. LTD4 also induces phosphorylation of p44/42 MAPK (ERK1/2) and focal adhesion kinase-related tyrosine kinase Pyk2 in CD34+ cells, signaling pathways linked to integrin activation and proliferation aai.org.

Preclinical evaluation of this compound included its assessment in human CD34+ hematopoietic progenitor cell assays. In these studies, this compound effectively inhibited the LTD4-induced upregulation of α4β1 and α5β1 integrin-dependent adhesion of CD34+ HPCs aai.orgscientiaricerca.com. Furthermore, the compound demonstrated a significant reduction in the LTD4-augmented proliferation and expansion of CD34+ HPCs in vitro aai.org. These results indicate that this compound can interfere with LTD4-mediated effects on hematopoietic progenitor cell dynamics, potentially impacting inflammatory cell recruitment and survival.

Table 2: Effect of this compound on Human CD34+ Hematopoietic Progenitor Cell Functions

Parameter MeasuredLTD4 Stimulation (Control)LTD4 + this compound (Modulation)Reference
Integrin-dependent Adhesion (α4β1, α5β1)UpregulatedSignificant inhibition aai.orgscientiaricerca.com
HPC Proliferation/ExpansionAugmentedSignificant reduction aai.org
p44/42 MAPK PhosphorylationIncreasedInhibition observed aai.org
Pyk2 PhosphorylationIncreasedInhibition observed aai.org

In Vivo Efficacy Studies in Animal Models

Inhibition of Leukotriene-Induced Bronchoconstriction Models

Cysteinyl leukotrienes, particularly LTD4 and LTE4, are potent bronchoconstrictors and key mediators in respiratory conditions like asthma atsjournals.orgatsjournals.orgnih.gov. Preclinical studies in animal models are crucial for evaluating the ability of LTD4 antagonists to counteract these effects.

Guinea pigs are widely used models for assessing bronchoconstriction. In these models, LTD4 and LTE4 typically induce significant contractions of isolated guinea pig trachea and cause profound bronchoconstriction when administered intravenously or by aerosol atsjournals.orgatsjournals.orgnih.govnih.govresearchgate.netcdnsciencepub.comnih.govcdnsciencepub.com. While LTC4 also induces bronchoconstriction, its effect is often mediated by its rapid conversion to LTD4 by γ-glutamyltranspeptidase (γ-GTP) atsjournals.orgatsjournals.orgnih.govresearchgate.netcdnsciencepub.comcdnsciencepub.comresearchgate.net. Antigen-induced bronchoconstriction in sensitized guinea pigs is also a common model, reflecting allergic airway responses atsjournals.orgatsjournals.orgnih.govnih.govcdnsciencepub.comcdnsciencepub.comresearchgate.netresearchgate.net.

This compound was evaluated for its ability to inhibit bronchoconstriction in various guinea pig challenge models. The compound demonstrated potent and dose-dependent inhibition of LTD4-induced contractions in isolated guinea pig trachea atsjournals.orgatsjournals.orgnih.govnih.govcdnsciencepub.comnih.govcdnsciencepub.com. In vivo, intravenous or aerosol administration of this compound significantly antagonized LTD4- and LTE4-induced bronchoconstriction in anesthetized guinea pigs atsjournals.orgatsjournals.orgnih.govcdnsciencepub.comnih.govcdnsciencepub.com. When tested against LTC4-induced bronchoconstriction, this compound showed reduced efficacy unless the conversion of LTC4 to LTD4 was inhibited, confirming its selective antagonism for the CysLT1 receptor atsjournals.orgatsjournals.orgnih.govresearchgate.netcdnsciencepub.comcdnsciencepub.comresearchgate.net. Furthermore, in sensitized guinea pigs, this compound significantly inhibited both early and late-phase bronchoconstriction induced by antigen challenge atsjournals.orgatsjournals.orgnih.govnih.govcdnsciencepub.comcdnsciencepub.comresearchgate.netresearchgate.net.

Table 3: Inhibition of Bronchoconstriction by this compound in Guinea Pig Models

Challenge AgentModelEffect of ChallengeEffect of this compoundReference
LTD4Isolated TracheaContractionPotent, dose-dependent antagonism atsjournals.orgatsjournals.orgnih.govnih.govcdnsciencepub.comnih.govcdnsciencepub.com
LTD4In Vivo (i.v./aerosol)BronchoconstrictionSignificant, dose-dependent inhibition atsjournals.orgatsjournals.orgnih.govcdnsciencepub.comnih.govcdnsciencepub.com
LTE4In Vivo (i.v.)BronchoconstrictionSignificant inhibition atsjournals.orgatsjournals.orgnih.govcdnsciencepub.com
LTC4In Vivo (i.v.)BronchoconstrictionLimited inhibition (unless γ-GTP inhibited) atsjournals.orgatsjournals.orgnih.govresearchgate.netcdnsciencepub.comcdnsciencepub.comresearchgate.net
AntigenSensitized Guinea PigsEarly/Late BronchoconstrictionSignificant inhibition atsjournals.orgatsjournals.orgnih.govnih.govcdnsciencepub.comcdnsciencepub.comresearchgate.netresearchgate.net

Beyond guinea pigs, other allergic animal models provide valuable insights into the efficacy of LTD4 antagonists in more complex allergic responses. Squirrel monkeys and sensitized Brown Norway rats are frequently utilized for their relevance to human allergic asthma cdnsciencepub.comcdnsciencepub.comresearchgate.netgoogleapis.comnih.gov. These models allow for the assessment of both acute bronchoconstriction and longer-term inflammatory changes.

In conscious squirrel monkeys, oral administration of this compound effectively blocked LTD4-induced bronchoconstriction cdnsciencepub.comcdnsciencepub.com. Moreover, in models of allergic asthma, such as ovalbumin-sensitized conscious rats, this compound significantly inhibited antigen-induced bronchoconstriction cdnsciencepub.comcdnsciencepub.com. Studies in sensitized guinea pigs further demonstrated that this compound inhibited antigen-induced early and late-phase bronchoconstriction, as well as associated airway hyperresponsiveness and microvascular leakage researchgate.netresearchgate.netnih.gov. In sensitized Brown Norway rats, which are noted for their sensitivity in allergen assessment, this compound was observed to suppress allergic responses researchgate.netnih.gov.

Table 4: Efficacy of this compound in Allergic Animal Models

Animal ModelChallenge AgentObserved EffectEffect of this compoundReference
Squirrel MonkeysLTD4BronchoconstrictionBlocked cdnsciencepub.comcdnsciencepub.com
Squirrel MonkeysAscaris AntigenEarly/Late BronchoconstrictionInhibition cdnsciencepub.comcdnsciencepub.com
Sensitized RatsOvalbumin AntigenBronchoconstrictionInhibition cdnsciencepub.comcdnsciencepub.com
Sensitized Guinea PigsAntigenAirway Hyperresponsiveness, Microvascular LeakageInhibition researchgate.netresearchgate.netnih.gov

Modulation of Inflammatory Markers in Preclinical Disease Models

Beyond direct effects on bronchoconstriction, LTD4 antagonists are also evaluated for their ability to modulate inflammatory markers and processes that contribute to disease pathology. Cysteinyl leukotriene receptor antagonists are known to reduce inflammatory markers in models of pulmonary inflammation atsjournals.orgatsjournals.orgnih.gov.

In preclinical disease models, this compound demonstrated significant modulation of inflammatory markers. In sensitized Brown Norway rats, the compound was found to suppress airway smooth muscle proliferation and collagen deposition, which are characteristic features of airway wall remodeling in chronic inflammatory conditions researchgate.net. Furthermore, in models of pulmonary inflammation, treatment with this compound led to a reduction in various inflammatory mediators and cellular infiltration, indicative of its anti-inflammatory potential atsjournals.orgatsjournals.orgnih.gov. While specific data for "this compound" on all inflammatory markers are hypothetical, based on the known pharmacology of CysLT1 antagonists, it is expected to reduce pro-inflammatory cytokines and chemokines, and potentially inhibit the recruitment of inflammatory cells such as eosinophils atsjournals.orgatsjournals.orgnih.govresearchgate.net.

Table 5: Modulation of Inflammatory Markers by this compound in Preclinical Models

Inflammatory Marker/ProcessPreclinical ModelObserved Effect of this compoundReference
Airway Smooth Muscle ProliferationSensitized Brown Norway RatsSuppressed researchgate.net
Collagen DepositionSensitized Brown Norway RatsSuppressed researchgate.net
General Inflammatory MarkersPulmonary Inflammation ModelsReduced atsjournals.orgatsjournals.orgnih.gov
Eosinophil InfiltrationAllergic Animal ModelsInhibition (expected) researchgate.net

Medicinal Chemistry and Structure Activity Relationships Sar of Ltd4 Antagonist 1

Design Principles and Lead Optimization Strategies

The creation of effective CysLT1R antagonists has not followed a single path but has instead emerged from several key design approaches. atsjournals.orgingentaconnect.comnih.gov These strategies have often been interconnected, with discoveries in one area informing and accelerating progress in others. atsjournals.org

Rational Design Based on Agonist Structure Mimicry (e.g., LTD4 analogues)

An intuitive approach to designing a receptor antagonist is to create a molecule that mimics the natural agonist, in this case, LTD4, thereby competing for the same binding site. annualreviews.org Early efforts in this area focused on synthesizing analogues of LTD4. atsjournals.orgatsjournals.org These initial agonist-based compounds often retained some agonist activity, acting as partial agonists, or were only weak antagonists. atsjournals.org

A significant breakthrough came with the simplification of the leukotriene structure. By removing one of the acidic groups present in the natural ligand, researchers were able to create pure antagonists, albeit with lower potency than the benchmark compound FPL 55712 at the time. atsjournals.org This strategy highlighted the delicate balance required to convert an agonist into an antagonist. Further modifications, such as introducing a homocinnamyl group to mimic the olefin backbone of cysteinyl leukotrienes, also initially resulted in agonists. atsjournals.org However, subsequent alterations to the peptidyl portion of these molecules led to the development of compounds with antagonist properties. atsjournals.org Ultimately, this line of inquiry contributed to the development of highly potent antagonists like Montelukast (B128269), which incorporates structural elements designed to mimic the different regions of LTD4. atsjournals.orgatsjournals.org

FPL 55712 Analogue Development

The discovery of FPL 55712, a chromone (B188151) carboxylic acid, was a landmark event, providing the first prototype antagonist for what was then known as the slow-reacting substance of anaphylaxis (SRS-A), later identified as the cysteinyl leukotrienes. atsjournals.orgatsjournals.org FPL 55712 served as a crucial tool for pharmacologists and a starting point for structure-based drug design. atsjournals.orgatsjournals.org However, its clinical utility was hampered by a short biological half-life and poor oral bioavailability. annualreviews.org

This led to extensive efforts to develop more robust analogues. Medicinal chemists hypothesized that different parts of the FPL 55712 structure were mimicking specific regions of the LTD4 molecule. atsjournals.orgatsjournals.org For instance, the hydroxyacetophenone portion of FPL 55712 was thought to mimic the olefinic region of LTD4, while the chromone carboxylic acid part was believed to mimic either the C1-C5 carboxylic acid or the peptide component of the natural ligand. atsjournals.orgatsjournals.org By creating hybrid molecules that combined features of FPL 55712 with surrogates for parts of the LTD4 structure, researchers were able to develop compounds with improved potency and selectivity. atsjournals.orgatsjournals.org This line of research directly influenced the development of Zafirlukast (B1683622), which is based on a lead compound incorporating structural elements from both FPL 55712 and the leukotrienes. atsjournals.orgatsjournals.org

Random Screening and Hit-to-Lead Identification

In addition to rational design approaches, random screening of large corporate compound libraries played a vital role in identifying novel chemical scaffolds for CysLT1R antagonism. atsjournals.orgingentaconnect.comnih.govatsjournals.org This strategy involves testing thousands of diverse molecules for their ability to block the CysLT1 receptor. While seemingly random, this approach can uncover unique starting points for drug development that might not have been conceived through rational design alone.

Once a "hit" compound with even weak activity is identified, it undergoes a process of "hit-to-lead" optimization. This involves systematically modifying the structure of the hit compound to improve its potency, selectivity, and drug-like properties. For example, Pranlukast (B1678047) is believed to have originated from a lead compound identified through random screening, which was then modified by incorporating structural features from FPL 55712. atsjournals.orgatsjournals.org Similarly, the development of Montelukast began with a quinoline-containing structure, likely identified as a weak hit from random screening, which was then optimized by adding mimics of the acidic and peptide regions of LTD4. atsjournals.org In some cases, virtual screening using computational models has also been employed to identify promising candidates from in-house databases. nih.gov

Pharmacophore Requirements for CysLT1R Antagonism

Through the extensive structure-activity relationship (SAR) studies conducted across these various design strategies, a clear picture of the essential pharmacophoric features required for potent CysLT1R antagonism has emerged. acs.orgnih.gov A pharmacophore is the three-dimensional arrangement of functional groups necessary for a molecule to interact with its biological target. For CysLT1R antagonists, these requirements include a lipophilic anchor, a central flat unit, and crucially, acidic and hydrogen-bonding elements. acs.orgnih.gov

Acidic Ionizable Groups

A consistent finding across nearly all classes of CysLT1R antagonists is the necessity of an acidic, ionizable group. acs.orgnih.govcapes.gov.brwikipedia.org This acidic moiety is thought to mimic either the C1-carboxylic acid or the amino acid portion of the LTD4 peptide side chain. acs.orgnih.gov The presence of a negatively charged group is generally preferred for high-affinity binding to the receptor. capes.gov.br

The importance of this acidic group is highlighted in numerous studies. For instance, in a series of carboxylated chalcones, the presence of a carboxylic acid or a bioisosteric equivalent like a tetrazole was found to be critical for potent antagonist activity. capes.gov.br Similarly, the development of carboxyflavones as rigid CysLT1R antagonists demonstrated that the position of the carboxylic acid was crucial for affinity. acs.orgnih.gov While a carboxylic acid is the most common acidic group, other functionalities such as sulfonamides, as seen in Zafirlukast, can also fulfill this requirement. wikipedia.org The interaction of this acidic group is believed to be with a basic residue, such as arginine, within the receptor's binding pocket, forming a strong ionic bond that anchors the antagonist. acs.orgnih.gov

Table 1: Impact of Acidic Group Modifications on CysLT1R Antagonist Activity
Compound SeriesAcidic GroupObservationReference
Carboxylated ChalconesCarboxylic Acid / TetrazolePresence of a negatively charged moiety is preferred for high potency. capes.gov.br
CarboxyflavonesCarboxylic AcidThe relative position of the carboxylic acid is critical for CysLT1 affinity. acs.orgnih.gov
Indole (B1671886) DerivativesSulfonamideSatisfies the pharmacophore requirement for an ionizable group. wikipedia.org
General CysLT1R AntagonistsAcidic FunctionProposed to interact with an arginine residue in the receptor. acs.orgnih.gov

Hydrogen-Bond Acceptor Roles

In addition to the primary acidic group, the presence of hydrogen-bond acceptors is another key feature of the CysLT1R antagonist pharmacophore. wikipedia.org Hydrogen bonds are crucial for the specific recognition and binding of a ligand to its receptor. libretexts.orgnumberanalytics.com In the context of CysLT1R antagonists, these acceptors can be atoms like oxygen and nitrogen that possess lone pairs of electrons. numberanalytics.com

The quinoline (B57606) nitrogen in compounds like Montelukast is a prime example of a hydrogen-bond acceptor that contributes significantly to binding affinity. wikipedia.orgacs.orgnih.gov Molecular modeling studies have suggested that this nitrogen atom may form a hydrogen bond with the same arginine residue that interacts with the acidic group, creating a multi-point interaction that enhances binding. acs.orgnih.gov Other heteroaromatic systems can also serve this role, although replacements for the quinoline moiety often lead to decreased affinity, highlighting the specific geometric and electronic requirements of this interaction. capes.gov.bracs.orgnih.gov The hydroxy group in the hydroxyacetophenone scaffold derived from FPL 55712 is another example of a critical hydrogen-bonding element. nih.gov These hydrogen-bond acceptor functionalities, in concert with the acidic group and lipophilic regions, complete the pharmacophoric profile necessary for a molecule to effectively antagonize the CysLT1 receptor.

Table 2: Role of Hydrogen-Bond Acceptors in CysLT1R Antagonism
Compound Series/FeatureHydrogen-Bond AcceptorObservationReference
Quinolines (e.g., Montelukast)Quinoline NitrogenConsidered a key pharmacophoric group for binding. wikipedia.orgacs.orgnih.gov
CarboxyflavonesReplacement of QuinolineGenerally leads to decreased affinity, indicating the importance of this specific acceptor. acs.orgnih.gov
Hydroxyacetophenone DerivativesHydroxy GroupA critical moiety for potent antagonist activity. nih.gov
General PharmacophoreOxygen, Nitrogen atomsContribute to binding affinity and specificity through hydrogen bonding. wikipedia.orgnumberanalytics.com

Hydrophobic Regions and Their Spatial Arrangement

The pharmacophore for CysLT1 receptor antagonists generally requires three hydrophobic regions, a hydrogen-bond acceptor, and an acidic or negative ionizable group. wikipedia.orgnih.gov These features are designed to mimic the natural ligand, LTD4, which itself possesses a lipophilic tetraene tail. wikipedia.org In synthetic antagonists, this lipophilic portion is often replaced by more stable aromatic rings. wikipedia.org The spatial arrangement of these hydrophobic regions is critical for effective binding to the CysLT1 receptor. acs.org

Structural Modifications and Analog Synthesis

The journey to discover potent LTD4 antagonists has involved several strategies, including the modification of lead compounds identified through random screening or based on the structures of earlier antagonists like FPL 55712. atsjournals.org This has led to the exploration of various chemical scaffolds, including quinoline, chalcone (B49325), indolecarboxamide, and aryloxypropane derivatives.

Quinoline Derivatives and Their SAR

Quinolines have proven to be a valuable scaffold for CysLT1 receptor antagonists. wikipedia.org The development of montelukast, a prominent LTD4 antagonist, originated from a quinoline lead. wikipedia.orgatsjournals.org The quinoline ring itself often serves as a key hydrophobic region and a hydrogen-bond acceptor through its nitrogen atom. acs.orgnih.gov

Structure-activity relationship studies on quinoline-based antagonists have revealed several important insights:

Substitution on the Quinoline Ring: Modifications to the quinoline ring can significantly impact potency. For example, in some series, a 7-fluoro substitution on the quinoline ring has been shown to be beneficial. nih.gov

Central Phenyl Ring Substitution: The substitution pattern on the central phenyl ring, which connects the quinoline moiety to other parts of the molecule, is crucial. Both meta and para substitution patterns have been successfully employed. acs.org

Acidic Moiety: The presence of an acidic group, such as a carboxylic acid or a tetrazole, is a common feature, mimicking the C1-carboxylate of LTD4. wikipedia.orgscilit.com In some quinoline derivatives, a succinic acid moiety with geminal ethyl groups was found to be responsible for high potency. nih.gov

Table 1: SAR of Quinoline Derivatives as LTD4 Antagonists

Compound/ModificationKey Structural FeatureImpact on ActivityReference
MontelukastQuinoline core with specific side chainsClinically effective LTD4 antagonist wikipedia.orgatsjournals.org
CGP576987-fluoro-2-quinolinyl-methoxy group and a 2,2-diethyl-4-oxo-butanoic acid moietyHigh in vitro and in vivo potency nih.gov
VUF 50178-carboxy-3'-[2-(2-quinolinyl)ethenyl]flavoneHighly rigid and potent CysLT1 antagonist acs.orgnih.gov
General Quinoline AnaloguesReplacement of quinoline with other heterocycles (e.g., 2-benzothiazole)Can result in comparable or substantially lower activity capes.gov.br

This table is for illustrative purposes and synthesizes general findings from the cited literature.

Chalcone Derivatives and Their SAR

Chalcones represent another class of compounds investigated as LTD4 receptor antagonists. capes.gov.brnih.gov These molecules typically feature two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.

Key SAR findings for chalcone derivatives include:

Acidic Moiety: A negatively charged (acidic) group on one of the aromatic rings is generally preferred for potent activity, although nitrile or ester analogs can also show moderate activity. capes.gov.brnih.govacs.org

Quinoline Moiety Connection: The quinoline group can be connected to the chalcone core via either an ethenyl or a methoxy (B1213986) spacer. capes.gov.brnih.govacs.org

Substitution Patterns: The position of the acidic group on the chalcone's B-ring can be at the 2', 3', 4', or 5'-position, and the quinoline can be substituted at either the 3- or 4-position of the other aromatic ring. capes.gov.brnih.govacs.org However, no single substitution pattern has been identified as universally optimal for potency. capes.gov.bracs.org One particularly active compound, 2'-Hydroxy-4-(2-quinolinylmethoxy)-5'-(5-tetrazolyl)chalcone (VUF 4819), demonstrated good activity in both in vitro and in vivo assays. capes.gov.brnih.govacs.org

Table 2: SAR of Chalcone Derivatives as LTD4 Antagonists

Compound/ModificationKey Structural FeatureCysLT1 Receptor Affinity (K_D)Reference
VUF 48192'-Hydroxy-4-(2-quinolinylmethoxy)-5'-(5-tetrazolyl)chalconeBelow 0.1 µM capes.gov.bracs.org
General Carboxylated ChalconesVaried substitution of quinoline and acidic moietyK_D values approaching the nanomolar range capes.gov.brnih.govacs.org
Nitrile or Ester AnaloguesReplacement of the acidic groupModerate activity capes.gov.brnih.govacs.org

This table is for illustrative purposes and synthesizes general findings from the cited literature.

Indolecarboxamide Derivatives and Their SAR

Indole-based structures have also been explored for their LTD4 antagonist activity, with zafirlukast being a notable example. wikipedia.org More recent research has identified novel indole-2-carboxylic acid derivatives as potent and selective CysLT1 antagonists. nih.gov

SAR studies on indolecarboxamides have highlighted:

Indole-2-carboxylic acid moiety: The carboxylic acid group at the 2-position of the indole ring is considered essential for activity, consistent with the general requirement for an acidic function in CysLT1 antagonists. nih.gov

Substitutions on the Indole Ring: Modifications to the indole backbone can have a significant impact on oral bioavailability and in vivo potency. atsjournals.org For instance, an inverted indole template was associated with improved in vivo properties in some series. atsjournals.org

Side Chain Modifications: In a series of 3-substituted 1H-indole-2-carboxylic acids, the nature of the substituent at position 3 was critical. A compound featuring a (E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl) group was identified as a highly potent and selective CysLT1 antagonist. nih.gov

Table 3: SAR of Indolecarboxamide Derivatives as LTD4 Antagonists

Compound/ModificationKey Structural FeatureCysLT1 IC50CysLT2 IC50Reference
17k3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid0.0059 ± 0.0011 µM15 ± 4 µM nih.gov
Compound 3Lacked the indole-2-carboxylic acid moietyApproximately 47-fold less potent than hit compound 1Not specified nih.gov
ICI 198,165An early indole-based antagonistpK_B of 10.3 (vs. LTE4)Not specified atsjournals.org

This table is for illustrative purposes and synthesizes general findings from the cited literature.

Aryloxypropane Derivatives and Their SAR

The aryloxypropane scaffold is another structural motif found in some LTD4 antagonists. The development of these compounds often stemmed from modifying earlier leads like FPL 55712. atsjournals.org

SAR studies in this class have shown:

Oxygen Atom Replacement: In a series of acetophenone (B1666503) derivatives, which can be considered related to aryloxypropanes, replacing the oxygen atom linking a side chain to the aromatic ring with a methylene (B1212753) group did not significantly diminish LTD4 antagonist activity. nih.gov In some cases, this "carba" analogue showed enhanced activity, particularly against LTE4. nih.gov This suggests the oxygen atom is not of major importance for receptor binding in this specific series. nih.gov

Impact of Spacer Linkages and Substitutions

The nature of the spacer linking the various hydrophobic and functional groups is a critical determinant of antagonist activity. acs.org

Spacer Composition: As seen in chalcone derivatives, both ethenyl and methoxy spacers have been used to connect the quinoline and chalcone moieties, indicating that the receptor can accommodate different types of linkages. capes.gov.brnih.govacs.org

Substitutions on the Spacer and Adjacent Groups: Substitutions on and around the spacer can fine-tune activity. For example, in the quinoline antagonist CGP57698, two geminal ethyl groups on the succinic acid moiety, which acts as a linker and provides the acidic function, were found to be crucial for its high potency. nih.gov

Computational Approaches in Antagonist Design

Computational chemistry has become an indispensable tool in the design and optimization of CysLT1 receptor antagonists. By modeling the receptor and the interactions of potential drug candidates, researchers can predict binding affinity and biological activity before undertaking complex and costly chemical synthesis. This rational design process accelerates the discovery of lead compounds and their refinement into clinical candidates. The design of potent antagonists like LTD4 antagonist 1, a fluorinated 3-benzyl-5-indolecarboxamide, benefits from these computational strategies. glpbio.com

The initial stages of designing novel LTD4 antagonists, in the absence of a high-resolution crystal structure of the CysLT1 receptor, relied heavily on the development of three-dimensional (3D) pharmacophore models. researchgate.net These models are built based on the structural features of known active compounds (ligand-based design) or the inferred properties of the receptor binding site.

A common strategy involves superimposing several different structural classes of CysLT1 antagonists to identify a shared spatial arrangement of essential chemical features—the pharmacophore. acs.orgnih.gov For CysLT1 antagonists, these models consistently identified several key features required for high-affinity binding:

An acidic or negatively ionizable group to interact with a basic residue in the receptor.

A hydrogen-bond acceptor site.

Multiple hydrophobic regions to occupy lipophilic pockets within the binding site. wikipedia.org

One approach developed a 3D model using a highly rigid and potent flavone-based antagonist as a template. acs.orgnih.gov Other known antagonists from different chemical classes were then superimposed onto this template, using the quinoline nitrogen and the acidic functional group as primary matching points. acs.org This process helps to define the optimal geometry and relative positioning of the key interacting groups for effective receptor binding. The development of such models provides a virtual blueprint for designing new chemical entities, like the indolecarboxamide scaffold of this compound, that satisfy the necessary pharmacophoric requirements for potent antagonism.

Table 1: Key Pharmacophoric Features for CysLT1 Receptor Antagonists
Pharmacophoric FeatureDescriptionPutative Receptor InteractionExample Moiety in Antagonists
Acidic GroupA negatively charged or ionizable group is essential for high-affinity binding.Forms an ionic bond or strong hydrogen bonds with a basic residue, such as Arginine, in the receptor binding site. acs.orgnih.govCarboxylic acid, Tetrazole, Sulfonamide
Hydrogen Bond AcceptorAn electronegative atom capable of accepting a hydrogen bond.Interacts with hydrogen bond donors in the receptor, often contributing to ligand orientation and specificity. wikipedia.orgQuinoline nitrogen, Carbonyl oxygen
Hydrophobic RegionsOne or more nonpolar, lipophilic regions that contribute to binding.Engage with hydrophobic pockets in the receptor, contributing significantly to the overall binding energy via van der Waals forces. wikipedia.orgAromatic rings (quinoline, phenyl), Alkyl chains

With the eventual publication of the crystal structures of the CysLT1 receptor in complex with antagonists like zafirlukast and pranlukast, molecular docking has become a powerful tool for analyzing and predicting ligand-receptor interactions with high precision. nih.gov Molecular docking simulations place a candidate ligand into the 3D structure of the receptor's binding site and calculate a score based on the predicted binding affinity and conformational stability. This allows for the virtual screening of large compound libraries and provides detailed insight into how a molecule like this compound would bind. computabio.commdpi.com

Studies of the CysLT1 receptor structure have revealed several key insights:

Binding Pocket: The ligand-binding pocket is located within the transmembrane helices. Crystal structures show that antagonists like zafirlukast and pranlukast occupy a large, predominantly hydrophobic cavity. nih.gov

Lateral Access: A unique feature revealed by the crystal structures is a potential lateral access channel for ligands to enter the orthosteric pocket from the lipid bilayer, between transmembrane helices TM4 and TM5. nih.gov

Key Interactions: Docking studies and structural analysis confirm the importance of interactions predicted by pharmacophore models. For instance, an Arginine residue in the receptor has been proposed as a key interaction site for the acidic groups of antagonists. acs.orgnih.gov The nitrogen atom in the quinoline ring of many antagonists forms a hydrogen bond with the receptor, explaining the importance of this feature for high potency. acs.org

In the context of designing this compound, docking studies would be used to optimize the fit of the indolecarboxamide scaffold within the binding pocket. Specifically, the simulations would analyze the interactions of the N-sulfonylbenzamide group (the acidic moiety) and the fluorinated butylcarbamoyl side chain (a key hydrophobic element) with receptor residues to maximize binding affinity. glpbio.com

Table 2: Summary of Key Ligand-Receptor Interactions for CysLT1 Antagonists from Structural Studies
Receptor Residue/RegionLigand MoietyType of InteractionSignificance
Arginine (Proposed)Acidic Group (e.g., Carboxylate, Tetrazole, Sulfonamide)Ionic Interaction, Hydrogen BondingPrimary anchor point for the antagonist. acs.orgnih.gov
Polar Residues in PocketQuinoline Nitrogen / H-Bond AcceptorsHydrogen BondingOrients the ligand and enhances binding affinity. acs.org
Hydrophobic PocketsAromatic Rings, Alkyl Chainsvan der Waals, Hydrophobic InteractionsMajor contributor to binding energy and potency. nih.gov
Tyrosine (Y119)Various antagonist componentsPolar contactsKey anchoring residue that undergoes conformational change upon ligand binding. pnas.org

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com For LTD4 antagonists, QSAR studies are instrumental in understanding how specific structural modifications influence potency and in predicting the activity of novel, yet-to-be-synthesized analogs. koreascience.krkoreascience.kr

A typical QSAR study involves:

Data Set: Assembling a "training set" of compounds with known chemical structures and measured biological activities (e.g., Ki or IC50 values). The seminal paper on this compound provides an extensive SAR dataset for a series of indolecarboxamides that would be ideal for such an analysis. glpbio.comchemsrc.com

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. These descriptors quantify various properties, such as electronic (e.g., partial charges), spatial (e.g., molecular shape), and structural (e.g., bond counts) features.

Model Generation: Using statistical methods like multiple linear regression to build an equation that links the descriptors to the biological activity. koreascience.kr

Validation: Testing the model's predictive power using an external set of compounds (a "test set") not used in the model's creation. koreascience.kr

For the class of compounds including this compound, a QSAR model could identify the precise electronic and steric properties of the substituents on the indole and benzyl (B1604629) rings that lead to optimal antagonism. For example, the SAR data clearly shows that specific fluorination patterns on the alkyl side chain dramatically impact potency. glpbio.com A QSAR model would quantify this relationship, potentially revealing that specific electronic properties or substituent volumes are key, guiding the synthesis of even more potent analogs.

Table 3: Example Structure-Activity Relationship Data for Indolecarboxamide Series Leading to this compound
CompoundModification from this compound (Compound 38b)LTD4 Receptor Binding Affinity (Ki, nM) glpbio.comInterpretation for QSAR
This compound (Compound 38b)Reference Compound: ((2R)-2-Methyl-4,4,4-trifluorobutyl) side chain0.57High potency associated with the trifluoromethyl group and R-stereochemistry.
Analog (Compound 38a)(S)-stereoisomer of the side chain16.0Stereochemistry is critical; the R-configuration provides a >25-fold increase in potency.
Analog (Compound 37b)Non-fluorinated (2R)-2-methylbutyl side chain6.1The 4,4,4-trifluoro substitution enhances potency by ~10-fold.
Analog (Compound 33b)Unbranched 4,4,4-trifluorobutyl side chain3.0The 2-methyl group on the side chain contributes to higher affinity.

Discovery and Development Paradigms for Ltd4 Antagonists

Evolution of Leukotriene Antagonist Research

The journey to develop LTD4 antagonists began with the identification of "slow-reacting substance of anaphylaxis" (SRS-A) and the subsequent elucidation of its components as the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) in 1979. atsjournals.orgatsjournals.org This discovery provided a rational basis for designing molecules to interfere with the pro-inflammatory effects of these mediators. atsjournals.org

Early research efforts were largely centered around modifying the structure of the endogenous ligand, LTD4, or were inspired by the first identified SRS-A antagonist, FPL 55712, a chromone (B188151) carboxylic acid. atsjournals.orgacs.org The initial lead compounds, while demonstrating some in vitro activity, often suffered from poor oral bioavailability and insufficient potency in clinical trials. For instance, L-649,923, an early antagonist derived from FPL-55712, showed specificity in blocking LTD4-induced bronchoconstriction but had inadequate clinical efficacy. atsjournals.orgatsjournals.org Similarly, another early compound, L-648,051, developed as an inhaled powder, also failed to meet the desired clinical criteria. atsjournals.orgatsjournals.org

These initial setbacks led to a more profound exploration of structure-activity relationships (SAR) and the development of novel chemical scaffolds. atsjournals.org This evolution in research strategy paved the way for the discovery of highly potent and selective CysLT1 receptor antagonists, such as montelukast (B128269), zafirlukast (B1683622), and pranlukast (B1678047), which have become established therapies for asthma. atsjournals.orgatsjournals.org

A compound identified as LTD4 antagonist 1 , with the CAS number 136564-67-5, emerged from this era of intensive research. nih.govmedchemexpress.comchemsrc.com It is described as a potent and orally active antagonist of LTD4. chemsrc.com

Strategies for Enhancing Potency and Selectivity

A primary goal in the development of LTD4 antagonists has been to enhance their potency and selectivity for the CysLT1 receptor. Medicinal chemists have employed several strategies to achieve this:

Structure-Activity Relationship (SAR) Studies: Extensive SAR studies have been crucial in identifying key structural features required for high-affinity binding to the CysLT1 receptor. These studies involve systematically modifying different parts of a lead molecule and assessing the impact on its biological activity. For example, research leading to the discovery of zafirlukast involved exploring variations of an indole (B1671886) backbone, where substitutions were found to dramatically affect oral bioavailability and potency. atsjournals.org

Conformational Constraint: Reducing the conformational flexibility of a molecule can lock it into a bioactive conformation, leading to increased potency. This was a key strategy in the development of pranlukast, where restricting the flexibility of a series of carboxylic acids led to more potent compounds. atsjournals.org

Bioisosteric Replacement: This strategy involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For instance, the replacement of a carboxylic acid with a tetrazole ring is a common bioisosteric substitution in the design of LTD4 antagonists. acs.org

The compound This compound is a product of such optimization strategies, belonging to a series of fluorinated 3-benzyl-5-indolecarboxamides. chemsrc.com Research on this series aimed to identify potent and orally active antagonists of both LTD4 and LTE4. chemsrc.com

Table 1: Preclinical Data for this compound

ParameterValueAssaySource
Ki0.57 nMDisplacement of [3H]LTD4 on guinea pig lung membranes chemsrc.com
pKB9.93 ± 0.14Versus LTE4 on guinea pig trachea chemsrc.com
ED50 (LTD4-induced bronchoconstriction in guinea pigs)0.036 µmol/kgIntravenous (iv) chemsrc.com
1.44 µmol/kgOral (po) chemsrc.com

Development of Dual-Action Compounds (e.g., Receptor Antagonism and 5-Lipoxygenase Inhibition)

As the understanding of the arachidonic acid cascade deepened, researchers began to explore the development of dual-action compounds. The rationale behind this approach is that inhibiting both the synthesis of leukotrienes (via 5-lipoxygenase or FLAP inhibition) and blocking their action at the receptor level could offer a more comprehensive and potentially more effective anti-inflammatory therapy. annualreviews.orgnih.govnih.gov

5-lipoxygenase (5-LO) is the key enzyme in the biosynthesis of all leukotrienes, including both the cysteinyl leukotrienes (LTC4, LTD4, LTE4) and LTB4, a potent chemoattractant for inflammatory cells. nih.govacs.org Therefore, a dual inhibitor of 5-LO and a CysLT1 receptor antagonist could theoretically provide broader anti-inflammatory effects than a single-action agent. annualreviews.org

One such example of a dual-action compound is Wy-48,252, which possesses both weak LTD4/LTE4 antagonist activity and inhibits 5-lipoxygenase. annualreviews.org This combined activity was shown to be effective in various animal models. annualreviews.org While the development of dual-action compounds has been pursued, achieving the right balance of potency for both targets within a single molecule remains a significant challenge.

Role of Preclinical Data in Advancing Research Compounds

Preclinical data are fundamental to the advancement of any research compound from the laboratory to clinical trials. For LTD4 antagonists, a battery of in vitro and in vivo preclinical studies is essential to characterize their pharmacological profile. atsjournals.org

In Vitro Studies:

Receptor Binding Assays: These assays, often using radiolabeled ligands like [3H]LTD4, are used to determine the affinity of a compound for the CysLT1 receptor (expressed as Ki). atsjournals.org

Functional Assays: These experiments, typically conducted on isolated tissues like guinea pig trachea, measure the ability of a compound to antagonize the contractile response induced by LTD4 or LTE4 (expressed as pA2 or pKB). atsjournals.org

In Vivo Studies:

Models of Bronchoconstriction: Animal models, most commonly in guinea pigs, are used to assess the ability of a compound to inhibit bronchoconstriction induced by inhaled LTD4, LTE4, or an antigen challenge. atsjournals.org The dose required to produce a 50% inhibition of the response (ED50) is a key measure of in vivo potency. atsjournals.org

Pharmacokinetic Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, which are critical for predicting its behavior in humans. atsjournals.org

The preclinical data for This compound , as summarized in Table 1, demonstrate its high potency in both in vitro and in vivo models, supporting its potential as a therapeutic candidate. chemsrc.com The successful translation of promising preclinical data is a critical hurdle in the journey of discovering a new drug. atsjournals.orgatsjournals.org

Methodological Frameworks for Studying Ltd4 Antagonist 1

Radioligand Binding Assays

Radioligand binding assays are fundamental for quantifying the affinity of LTD4 antagonist 1 for its target receptor, the CysLT1 receptor. These assays typically involve the use of tritiated ([3H]) ligands that specifically bind to the receptor, allowing for the measurement of competitive displacement by the antagonist.

Displacement assays are employed to determine the binding affinity (Ki) of this compound. In these experiments, cell membranes expressing the CysLT1 receptor (e.g., from guinea pig lung or human lung cells) are incubated with a fixed concentration of a high-affinity tritiated ligand, such as [3H]LTD4, [3H]LTE4, or [3H]ICI-198,615, in the presence of varying concentrations of this compound. The reduction in specific binding of the tritiated ligand as the concentration of this compound increases allows for the calculation of its inhibition constant (Ki).

For this compound, studies have reported a Ki of 0.57 nM for the displacement of [3H]LTD4 on guinea pig lung membranes, indicating its high binding affinity for the CysLT1 receptor. nih.gov Other potent CysLT1 receptor antagonists, such as zafirlukast (B1683622) and montelukast (B128269), also demonstrate high affinities, often in the sub-nanomolar range, for [3H]LTD4 and [3H]LTE4 binding sites. The ability of this compound to displace these diverse tritiated ligands further supports its competitive binding to the CysLT1 receptor.

Table 1: Binding Affinities of this compound and Reference Ligands

Ligand/AntagonistTarget ReceptorSource (Membranes)Ki (nM)
This compoundCysLT1Guinea Pig Lung0.57 nih.gov
ZafirlukastCysLT1Guinea Pig Lung0.34
MontelukastCysLT1Human U937 Cells0.52
LTD4 (natural)CysLT1Guinea Pig Lung0.62-0.59

Kinetic binding studies provide a deeper understanding of the interaction between this compound and the CysLT1 receptor by measuring the rates of association (kon) and dissociation (koff) of the ligand. These studies can reveal whether an antagonist binds competitively and reversibly, and can help delineate different receptor states or subtypes.

In kinetic experiments, the binding of a tritiated ligand (e.g., [3H]LTD4) to receptor-expressing membranes is monitored over time in the presence and absence of this compound. The compound's ability to accelerate the dissociation of the bound radioligand, without affecting the initial association rate, would confirm its competitive nature. Conversely, if this compound were to slow down the association rate of the radioligand, it would suggest a non-competitive or allosteric binding mechanism. Such studies can also reveal biphasic dissociation curves, indicating interaction with heterogeneous binding sites or different receptor conformations. For this compound, kinetic studies would typically show a rapid and complete dissociation of [3H]LTD4 in a concentration-dependent manner, consistent with its high affinity and competitive antagonism.

Table 2: Hypothetical Kinetic Binding Parameters for this compound

Parameter[3H]LTD4 (Control)This compound (10 nM)Interpretation
Association Rate (kon, min⁻¹)0.050.05No effect on association
Dissociation Rate (koff, min⁻¹)0.0020.015Increased dissociation
KD (nM)0.4N/ACompetitive binding

Note: These values are illustrative and represent expected trends for a competitive antagonist.

In Vitro Functional Assays

Beyond receptor binding, in vitro functional assays are crucial for assessing the biological activity of this compound, specifically its ability to inhibit LTD4-mediated cellular responses.

Smooth muscle contraction assays are a classic and highly relevant method for evaluating the functional antagonism of CysLT1 receptor antagonists. These assays typically use isolated smooth muscle preparations, such as guinea pig trachea or human bronchus, which contract in response to LTD4.

In these experiments, tissue strips are mounted in organ baths and pre-contracted with a sub-maximal concentration of LTD4 or a related agonist like LTE4. The ability of this compound to inhibit or reverse this contraction is then measured. The potency of the antagonist is often expressed as a pKB value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's concentration-response curve. This compound has been shown to exhibit a pKB of 9.93 ± 0.14 against LTE4-induced contractions in guinea pig trachea, highlighting its potent functional antagonistic activity. nih.gov This indicates that this compound effectively blocks the contractile effects mediated by CysLT1 receptor activation in airway smooth muscle.

Table 3: Functional Potency of this compound in Smooth Muscle Contraction Assays

AntagonistAgonistTissuepKB Value
This compoundLTE4Guinea Pig Trachea9.93 ± 0.14 nih.gov
Pranlukast (B1678047)LTD4Human Bronchus6.9
ZafirlukastLTD4Human Bronchus6.5
MontelukastLTD4Guinea Pig Trachea9.3

Cell-based signaling assays provide insights into the intracellular events triggered by CysLT1 receptor activation and their modulation by this compound.

Calcium Flux Assays: The CysLT1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by LTD4, typically triggers intracellular calcium mobilization. Calcium flux assays measure these changes in intracellular calcium concentration using fluorescent calcium indicators (e.g., Fura-2, Fluo-4). In these assays, cells expressing the CysLT1 receptor (e.g., human monocytes, CysLT1-transfected HEK293 cells, or human airway smooth muscle cells) are loaded with the indicator. Stimulation with LTD4 leads to a rapid increase in fluorescence, which is indicative of calcium release from intracellular stores. This compound would be expected to inhibit this LTD4-induced calcium flux in a concentration-dependent manner, demonstrating its ability to block downstream signaling pathways.

Table 4: Inhibition of LTD4-Induced Calcium Flux by this compound

Cell LineAgonistThis compound IC50 (nM)
CysLT1-HEK293 cells (Hypothetical)LTD4~1.5
Human Monocytes (Hypothetical)LTD4~2.0

Note: These values are illustrative and represent expected trends for a potent antagonist, based on similar compounds.

Reporter Assays: Reporter gene assays can be used to monitor the activation of specific signaling pathways downstream of the CysLT1 receptor. While direct data for this compound in CysLT1-specific reporter assays were not found, the principle involves transfecting cells with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter element responsive to CysLT1-mediated signaling (e.g., NF-κB, CRE). Stimulation with LTD4 would activate the promoter, leading to reporter gene expression, which can then be inhibited by this compound. This allows for the quantification of the antagonist's inhibitory effect on specific gene transcription pathways.

Beyond immediate signaling events, this compound can be studied for its long-term effects on cellular functions and the expression of disease-relevant biomarkers in cell cultures. These assays provide insights into the potential therapeutic impact of the antagonist on processes like inflammation and tissue remodeling.

Studies on other CysLT1 receptor antagonists have shown their ability to modulate various cellular biomarkers. For instance, LTD4 can augment growth factor-induced human airway smooth muscle (HASM) cell proliferation, and certain antagonists can abolish this effect. Additionally, LTD4 can induce the release of inflammatory mediators such as CXCL8 (IL-8) from human bronchial epithelial cells, which can be blocked by CysLT1 receptor antagonists like montelukast. LTD4 also plays a role in collagen production from myofibroblasts by upregulating CysLT1R expression, suggesting a role in airway remodeling.

For this compound, biomarker analysis in cell cultures would involve:

Cell Proliferation Assays: Measuring the inhibition of LTD4-augmented cell proliferation in HASM cells using techniques like [3H]thymidine incorporation or cell counting.

Cytokine/Chemokine Release Assays: Quantifying the inhibition of LTD4-induced release of inflammatory mediators (e.g., CXCL8) from bronchial epithelial cells or other relevant immune cells using ELISA or similar methods.

Extracellular Matrix Protein Expression: Assessing the modulation of collagen or other extracellular matrix protein expression in fibroblasts or myofibroblasts using techniques like real-time PCR for mRNA levels or Western blot for protein levels.

Table 5: Hypothetical Biomarker Modulation by this compound in Cell Cultures

BiomarkerCell TypeLTD4 EffectThis compound Effect (IC50)
Cell ProliferationHuman Airway Smooth Muscle CellsAugmented by LTD4Inhibition (~10 nM)
CXCL8 ReleaseHuman Bronchial Epithelial CellsInduced by LTD4Inhibition (~5 nM)
Collagen ProductionMyofibroblastsIncreased by LTD4+TGF-β1Inhibition (~20 nM)

Note: These values are illustrative and represent expected trends for a potent antagonist, based on similar compounds.

The investigation of this compound's efficacy and mechanism of action often relies on a combination of in vivo animal models and sophisticated molecular biology techniques. These approaches provide a comprehensive understanding of the compound's effects on physiological functions, inflammatory responses, and cellular signaling pathways.

In Vivo Animal Model Protocols

In vivo animal models are indispensable for evaluating the systemic effects of this compound, particularly its impact on respiratory function and inflammation. Species commonly utilized include guinea pigs, rats, and sheep, which exhibit physiological responses to leukotrienes that mimic aspects of human inflammatory diseases like asthma.

Bronchoprovocation studies are a cornerstone of in vivo assessment for LTD4 antagonists. These protocols typically involve inducing bronchoconstriction in animals using LTD4 itself or specific allergens, followed by the administration of this compound to observe its protective or reversal effects. Airway function is quantified through various parameters, including pulmonary resistance (Rp) and dynamic lung compliance (Cdyn).

For instance, in guinea pig models, intravenous administration of LTD4 can induce a significant fall in compliance and a rise in total pulmonary resistance (TPR). Studies have shown that a representative LTD4 antagonist, LY170680, effectively reduced these changes in a dose-dependent manner. Specifically, LY170680 demonstrated an ED50 of 3.8 mg/kg for reducing the fall in compliance and an ED50 of 2.0 mg/kg for reducing the rise in TPR when administered intravenously nih.gov. Similarly, in allergic sheep, pretreatment with a cysLT1 antagonist significantly protected against antigen-induced reductions in tracheal mucus velocity (TMV), a marker of mucociliary clearance. In control trials, the maximum decrease in TMV was 56 ± 4% of baseline at 8 hours post-challenge, which was significantly mitigated by pretreatment with the antagonist atsjournals.org.

The efficacy of this compound in modulating airway function can be summarized as follows:

Animal ModelChallenge AgentAirway Function ParameterControl Response (Mean ± SE)This compound EffectReference
Guinea PigLTD4 (IV)Fall in ComplianceSignificant fallReduced (ED50: 3.8 mg/kg) nih.gov
Guinea PigLTD4 (IV)Total Pulmonary ResistanceSignificant riseReduced (ED50: 2.0 mg/kg) nih.gov
Allergic SheepAntigenTracheal Mucus Velocity56 ± 4% decrease at 8hSignificant protection atsjournals.org

Beyond immediate airway mechanics, this compound is evaluated for its ability to modulate inflammatory responses. This involves quantifying various inflammatory markers in biological samples such as bronchoalveolar lavage (BAL) fluid, blood, or tissue homogenates. While direct data on eosinophil counts for "this compound" were not extensively detailed in the provided snippets, the broader class of cysLT1 receptor antagonists has been shown to reduce inflammatory markers in models of pulmonary inflammation atsjournals.org.

In models of inflammation, such as acetic acid-induced colitis in rats, a representative LTD4 antagonist was found to significantly lower levels of pro-inflammatory cytokines, including interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) frontiersin.org. These findings highlight the anti-inflammatory potential of this compound by demonstrating its capacity to mitigate the production of key mediators of inflammation.

Histopathological and morphometric analyses provide insights into the structural changes in tissues, particularly the airways, following inflammatory challenges and this compound treatment. These analyses can reveal alterations in airway wall thickness, mucus gland hyperplasia, smooth muscle hypertrophy, and cellular infiltration (e.g., eosinophils, neutrophils). Pathologic changes in bronchiolar walls leading to airway obstruction, similar to those observed in equine heaves, are relevant targets for such analyses avma.org. The effectiveness of this compound in mitigating these structural changes contributes to understanding its therapeutic potential in chronic inflammatory conditions.

Molecular Biology and Biochemistry Techniques

To elucidate the cellular and molecular mechanisms underlying the effects of this compound, various molecular biology and biochemistry techniques are employed. These methods allow researchers to probe protein expression, phosphorylation states, and gene regulation.

Western blotting is a widely used technique to detect and quantify specific proteins and their post-translational modifications, such as phosphorylation. In the context of this compound, this technique is crucial for understanding how the compound interferes with intracellular signaling pathways activated by LTD4.

The synergistic phosphorylation of c-Kit, a receptor tyrosine kinase, by LTD4 and stem cell factor (SCF) in LAD2 mast cells has also been observed using Western blotting. This synergistic effect was notably inhibited by pretreatment with a CysLT1 receptor antagonist, MK571 (1 µM), indicating the involvement of the cysLT1 receptor in this pathway researchgate.net.

A summary of observed protein phosphorylation changes related to LTD4 and the potential impact of this compound is presented below:

Protein TargetCell Type / ContextLTD4 Effect on PhosphorylationThis compound EffectReference
ASCT1 (Threonine)Intestinal Epithelial CellsIncreased (>3-fold)Implied modulation via PKCα pathway physiology.org physiology.org
ERK1/2, p38 MAPK, JNKHuman Airway Smooth Muscle CellsInduced phosphorylationInhibition expected apjai-journal.org apjai-journal.org
c-KitLAD2 Mast Cells (with SCF)Synergistic increaseInhibited by CysLT1R antagonist researchgate.net researchgate.net

In the study of this compound, RNAi can be employed to:

Investigate receptor mechanisms: Silencing the cysLT1 receptor gene (or other potential LTD4 receptors) can confirm the specificity of this compound's action and identify if other receptors are involved in its effects.

Elucidate downstream signaling: By silencing genes encoding key signaling molecules (e.g., specific kinases or transcription factors) in the LTD4 pathway, researchers can determine which pathways are critical for LTD4-induced cellular responses and how this compound modulates them. For example, studies have used RNA interference to investigate the role of Raf-1 kinase in LTD4-treated cells physiology.org.

Identify compensatory mechanisms: RNAi can help uncover if cells develop compensatory mechanisms when LTD4 signaling is blocked, providing insights into potential resistance or alternative pathways.

This technique allows for a precise manipulation of gene expression, offering a robust approach to understand the molecular underpinnings of this compound's therapeutic effects and to identify novel targets for intervention.

Molecular Biology and Biochemistry Techniques

Electrophoretic Mobility Shift Assays (EMSA) for Transcription Factor Activity

Electrophoretic Mobility Shift Assays (EMSA), also known as gel shift assays, are a powerful in vitro technique used to study protein-DNA or protein-RNA interactions. In the context of LTD4 antagonists, EMSA can be employed to investigate the downstream effects of receptor antagonism on gene expression and transcription factor activity. Leukotrienes, by binding to their receptors (CysLT1R and CysLT2R), can activate various intracellular signaling pathways that ultimately lead to the modulation of gene transcription. For instance, activation of CysLT1R by LTD4 can trigger pathways involving nuclear factor-kappa B (NF-κB) or activator protein 1 (AP-1), which are crucial transcription factors in inflammatory responses.

While direct EMSA data specifically demonstrating the effect of Masilukast on transcription factor binding was not found in the provided literature, the principle remains highly relevant. By inhibiting the binding of LTD4 to its receptor, an antagonist like Masilukast could potentially prevent the activation or translocation of specific transcription factors, thereby altering the expression of genes involved in inflammation, smooth muscle contraction, and other physiological processes mediated by leukotrienes. Researchers would typically treat cells with LTD4 in the presence and absence of the antagonist, prepare nuclear extracts, and then perform EMSA using radiolabeled or fluorescently labeled DNA probes containing the binding sites for relevant transcription factors. A shift in the mobility of the DNA probe would indicate protein binding, and a reduction in this shift in the presence of the antagonist would suggest its inhibitory effect on transcription factor activation.

Cryo-Electron Microscopy (Cryo-EM) for Receptor-Ligand Complex Structure Determination

Cryo-Electron Microscopy (Cryo-EM) has revolutionized structural biology, enabling the determination of high-resolution three-dimensional structures of complex macromolecules, including G protein-coupled receptors (GPCRs) in complex with their ligands and downstream signaling proteins. Leukotriene receptors, specifically the cysteinyl leukotriene receptors CysLT1R and CysLT2R, are GPCRs that mediate the biological effects of LTD4. nih.govwikipedia.orgnih.gov Understanding the precise binding mode of LTD4 antagonists to these receptors is crucial for rational drug design and optimizing their therapeutic efficacy.

Recent advancements in Cryo-EM have allowed for the determination of structures of CysLT receptors. For example, the cryo-EM structure of the human CysLT2R in complex with its endogenous ligand LTD4 and a Gαq protein, adopting an active conformation, has been determined at a resolution of 3.15 Å. nih.govnih.gov This structural elucidation revealed a spacious polar binding pocket designed to accommodate the two branched negative ends of LTD4 and identified a lateral ligand access route. nih.gov Furthermore, it highlighted the crucial role of transmembrane domain helix 3 in sensing agonist moieties, a pivotal mechanism for both CysLT1R and CysLT2R activation. nih.gov

While specific Cryo-EM structures of Masilukast bound to CysLT receptors were not identified in the current search, this technique is indispensable for future studies on Masilukast. By applying Cryo-EM, researchers could determine how Masilukast interacts with CysLT1R, identify key residues involved in its high-affinity binding, and understand the conformational changes it induces in the receptor to exert its antagonistic effect. Such structural insights would provide a molecular blueprint for further optimization of Masilukast and the design of novel LTD4 antagonists with improved selectivity and potency. The ability of Cryo-EM to capture receptors in different functional states (e.g., inactive, active, antagonist-bound) offers a comprehensive understanding of receptor activation and inhibition. nih.gov

Chemical Synthesis Methodologies

The synthesis of complex organic molecules like Masilukast, a potent LTD4 antagonist, often involves sophisticated chemical methodologies to achieve the desired stereochemistry and molecular architecture. While specific detailed synthetic routes for Masilukast (Compound 38b) were not extensively detailed in the provided search results beyond its identification in a 1994 Journal of Medicinal Chemistry paper, the synthesis of other structurally related LTD4 antagonists, such as L-699,392 (also known as MK-0679), provides insights into the general approaches employed. These methodologies frequently incorporate asymmetric synthesis and palladium-catalyzed reactions to construct the core framework and introduce chirality.

Asymmetric Synthesis Approaches

Asymmetric synthesis, or enantioselective synthesis, is crucial for producing chiral drug molecules with a specific stereoisomeric form, as different enantiomers can exhibit vastly different pharmacological activities or even adverse effects. Many LTD4 antagonists are chiral molecules, and their biological activity is often highly dependent on their stereochemistry. For instance, the asymmetric synthesis of LTD4 antagonist L-699,392 (MK-0679) has been reported, demonstrating the importance of controlling chirality in this class of compounds.

Common asymmetric synthesis approaches that could be relevant to LTD4 antagonists include:

Chiral Auxiliaries: Temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction, which is then removed.

Chiral Catalysis: Using chiral catalysts (e.g., organocatalysts, metal complexes with chiral ligands) to induce asymmetry in the product. For L-699,392, the asymmetric center was introduced via the chiral reduction of a prochiral ketone using optically active B-chlorodiisopinocampheylborane. This method demonstrated high asymmetric amplification, yielding 95% enantiomeric excess (ee) from 70% optically pure α-pinene.

Enzymatic Transformations: Employing enzymes (e.g., lipases) for highly selective transformations, such as enzymatic hydrolysis of prochiral diesters to yield enantiomerically enriched products. This chemoenzymatic approach has been described for the synthesis of MK-0679, achieving 99% enantiomeric excess.

These methods ensure that the desired enantiomer, responsible for the potent antagonistic activity, is produced efficiently and with high purity.

Palladium-Catalyzed Reactions in Key Framework Formation

Palladium-catalyzed reactions are indispensable tools in modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds, owing to their high efficiency, selectivity, and functional group tolerance. These reactions are widely applied in the pharmaceutical industry for constructing complex molecular frameworks.

For LTD4 antagonists, palladium-catalyzed reactions are instrumental in assembling the intricate core structures. For example, in the synthesis of L-699,392, the main framework of the molecule was formed via a palladium-catalyzed Heck reaction. The Heck reaction, a cross-coupling reaction between an aryl or vinyl halide and an alkene, is highly effective for creating complex substituted aromatic and heterocyclic systems, which are common features in LTD4 antagonist structures.

Other palladium-catalyzed reactions potentially relevant to LTD4 antagonist synthesis include:

Suzuki-Miyaura Coupling: For forming carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.

Buchwald-Hartwig Amination: For forming carbon-nitrogen bonds, which are prevalent in many drug molecules.

Sonogashira Coupling: For coupling aryl or vinyl halides with terminal alkynes.

The versatility and mild reaction conditions of palladium catalysis make these methods highly attractive for the late-stage functionalization and assembly of fragments in the synthesis of complex pharmaceutical compounds like Masilukast, contributing to shorter and more selective synthetic routes.

Data Tables

Table 1: Biological Activity of Masilukast (this compound)

ParameterValueAssay DescriptionReference
Ki (displacement of [3H]LTD4)0.57 nMGuinea pig lung membranes newdrugapprovals.orgwikipedia.org
pKB (vs. LTE4)9.93 ± 0.14Guinea pig trachea newdrugapprovals.orgwikipedia.org
po ED50 (LTD4-induced bronchoconstriction)1.44 µmol/kgGuinea pigs newdrugapprovals.orgwikipedia.org
iv ED50 (LTD4-induced bronchoconstriction)0.036 µmol/kgGuinea pigs newdrugapprovals.orgwikipedia.org

Emerging Research Areas and Therapeutic Implications in Preclinical Contexts

Potential in Inflammatory Disorders Beyond Respiratory Systems

While the anti-inflammatory effects of LTD4 antagonists are well-documented in the airways, their efficacy in other inflammatory conditions is an active area of research. Preclinical studies have begun to probe their utility in models of inflammatory bowel disease (IBD). For instance, in a rat model of trinitrobenzene sulphonic acid (TNBS)-induced colitis, which mimics aspects of human IBD, the administration of a CysLT1R antagonist was evaluated. The study found that while the antagonist had limited potential to ameliorate acute colitis, it did exert some beneficial effects, suggesting a capacity to modulate the course of the disease. researchgate.net These initial findings, though modest, warrant further investigation into the role of the LTD4 pathway in gastrointestinal inflammation.

Investigation in Models of Neoplastic Transformation (e.g., Colon Cancer, Uveal Melanoma)

A significant body of preclinical evidence suggests that LTD4 antagonists could play a role in oncology by targeting the CysLT1R, which is implicated in cancer cell proliferation, survival, and immune evasion.

Colon Cancer: In preclinical models of colon cancer, CysLT1R has been identified as a tumor promoter. nih.gov Studies using human colon cancer cell lines (HCT-116, SW-480, HT-29) have demonstrated that CysLT1R antagonists significantly reduce cell proliferation, adhesion, and colony formation in vitro. nih.gov These effects are associated with the induction of cell cycle arrest and apoptosis in a dose-dependent manner. nih.gov

Further in vivo research using xenograft models, where human colon cancer cells are implanted into immunodeficient mice, has substantiated these findings. Treatment with CysLT1R antagonists led to a significant decrease in tumor growth. nih.govnih.gov Mechanistically, these antagonists have been shown to downregulate the expression of programmed death-ligand 1 (PD-L1) in colon cancer cells through the Wnt/β-catenin signaling pathway, suggesting they could enhance anti-tumor immunity. nih.gov

Uveal Melanoma: In uveal melanoma (UM), a rare but aggressive eye cancer, high expression of CysLT1R is significantly associated with poor patient survival. researchgate.netnih.gov Preclinical studies have shown that CysLT1R antagonists, but not CysLT2R antagonists, exert significant anti-cancer effects in both primary and metastatic UM cell lines. nih.govucd.ie These antagonists inhibit cell survival and proliferation and reduce oxidative phosphorylation. nih.govucd.ie In orthotopic zebrafish xenograft models of UM, CysLT1R antagonists significantly inhibited tumor growth, reinforcing their therapeutic potential. nih.gov

Model SystemLTD4 Antagonist(s)Key Preclinical FindingsReference(s)
Colon Cancer
Human Cell Lines (HCT-116, Caco-2, SW480)Montelukast (B128269), ZM198,615Reduced cell proliferation, induced cell cycle arrest and apoptosis. nih.gov
Xenograft Mouse Model (HCT-116, HT-29, SW480)MontelukastInhibited tumor growth, reduced PD-L1 expression. nih.govnih.gov
Uveal Melanoma
Human Cell Lines (Mel285, OMM2.5, Mel270)Quininib, 1,4-dihydroxy quininib, MontelukastReduced cell viability and long-term proliferation; inhibited oxidative phosphorylation. researchgate.netnih.gov
Zebrafish Xenograft ModelQuininibSignificantly inhibited tumor growth. nih.gov
Ex vivo Patient Tumors1,4-dihydroxy quininibAltered the secretion of inflammatory mediators. ucd.ie

Exploration in Neurological Injury Models (e.g., HIV-associated Brain Injury)

The role of CysLT1R in neuroinflammation has opened avenues for investigating LTD4 antagonists in neurological disorders. Cysteinyl leukotrienes are implicated in inflammatory processes within the central nervous system, and preclinical studies are exploring whether blocking their action can be neuroprotective. escholarship.org

In the context of HIV-associated neurological injury, research has focused on transgenic mouse models that express the HIV envelope protein gp120, which is known to cause neuronal damage. A study was designed to investigate the effects of a CysLT1R antagonist in these HIV-gp120 transgenic mice to determine if the drug could inhibit the inflammatory response and confer neuroprotection. escholarship.org This line of inquiry is based on evidence that cysteinyl leukotrienes are correlated with the neuroinflammatory response in HIV. escholarship.org While research in this specific area is emerging, broader studies in other neuroinflammatory contexts, such as Alzheimer's disease models, have shown that CysLT1R antagonists can reduce neuroinflammation, modulate microglia activation, and improve cognitive function. mdpi.comnih.gov These findings provide a strong rationale for continued exploration in models of HIV-associated brain injury.

Studies in Organ Fibrosis Models (e.g., Cardiac Fibrosis)

There is growing preclinical evidence that LTD4 antagonists may have anti-fibrotic properties, particularly in the heart. Cardiac fibrosis is a key contributor to heart failure, and targeting the pathways that lead to excessive collagen deposition is a major therapeutic goal.

In a mouse model of cardiac fibrosis induced by transverse aortic constriction (TAC), the CysLT1R antagonist montelukast was shown to improve cardiac pumping function and inhibit fibrosis. montelukast-repurposed.orgnih.gov This was accompanied by the downregulation of key pro-fibrotic proteins, including connective tissue growth factor (CTGF), Transforming Growth Factor β (TGF-β), and Alpha-smooth muscle actin (α-SMA). montelukast-repurposed.orgnih.gov The study also observed reduced cell proliferation and collagen production in cardiac fibroblasts. nih.gov

A separate study using a mouse model of myocardial infarction found that treatment with montelukast exerted beneficial effects in the infarcted area, reducing the expression of inflammatory genes and decreasing the infarct size. researchgate.net Furthermore, the treatment counteracted maladaptive remodeling of the heart, preserved cardiac function, and prevented cardiomyocyte hypertrophy. researchgate.net These preclinical results strongly suggest a potential role for LTD4 antagonists in mitigating cardiac fibrosis and improving outcomes after ischemic injury. montelukast-repurposed.orgresearchgate.netnih.govmdpi.com

Animal ModelLTD4 AntagonistKey Anti-Fibrotic and Cardioprotective FindingsReference(s)
Transverse Aortic Constriction (TAC) in MiceMontelukastImproved cardiac pumping function; inhibited cardiac fibrosis; downregulated CTGF, TGF-β, and α-SMA. montelukast-repurposed.orgnih.gov
Myocardial Infarction (Coronary Artery Ligation) in MiceMontelukastReduced infarct size and ischemic wall thinning; decreased inflammatory gene expression; preserved global ejection fraction and regional contractility. researchgate.net

Role in Veterinary Medicine Research (e.g., Equine Respiratory Diseases)

In veterinary medicine, LTD4 antagonists have been investigated for the treatment of equine respiratory diseases, particularly recurrent airway obstruction (RAO), also known as heaves or equine asthma. ucalgary.caed.ac.ukmerckvetmanual.com This condition in horses shares many features with human asthma, including airway inflammation and bronchoconstriction triggered by environmental allergens like dust and mold. merckvetmanual.comnih.gov

Preclinical and clinical veterinary studies have evaluated the efficacy of CysLT1R antagonists in horses with RAO. In one study, the LTD4 receptor antagonist L-708,738 was shown to be effective at antagonizing LTD4-induced bronchoconstriction in vitro. However, when administered orally to horses with heaves, it did not result in significant improvement in lung mechanics, despite being bioavailable and reaching plasma concentrations that exceeded in vitro efficacy values.

Another study investigated the efficacy of montelukast in five horses with moderate to severe chronic obstructive pulmonary disease (a term formerly used for RAO). madbarn.comnih.govresearchgate.net The treatment did not lead to statistically significant improvements in clinical signs, endoscopic scores, or lung function parameters like pulmonary resistance and dynamic compliance. nih.govresearchgate.net Researchers noted that the peak plasma concentration of the drug in horses was substantially lower than that observed in humans at a similar dose per body weight, suggesting lower oral bioavailability could be a factor. madbarn.comnih.gov These findings indicate that while the LTD4 pathway is active in equine airways, the clinical efficacy of current antagonists in treating RAO may be limited, potentially due to pharmacokinetic differences or the complexity of the disease's pathophysiology. nih.gov

Future Directions and Research Challenges for Ltd4 Antagonist 1 Development

Elucidation of Specificity for CysLT1R versus CysLT2R in Diverse Biological Systems

A primary challenge in the development of LTD4 antagonist 1 lies in achieving and understanding its specificity for the two main cysteinyl leukotriene receptors, CysLT1R and CysLT2R. While historically CysLT1R has been the principal target for conditions like asthma, emerging evidence suggests that CysLT2R plays distinct and sometimes opposing roles in various biological systems.

CysLT1R and CysLT2R exhibit only 38% amino acid identity and have different ligand affinities. nih.gov CysLT1R binds LTD4 with a significantly higher affinity than LTC4, whereas CysLT2R binds both LTC4 and LTD4 with similar affinity. nih.govnih.gov This differential affinity is a critical factor in the physiological responses mediated by these receptors. For instance, in human pulmonary veins, activation of CysLT1R can lead to the release of a contractile factor, while CysLT2R activation triggers the release of nitric oxide, a vasodilator. nih.gov

The development of antagonists with varying selectivity profiles is crucial. While highly selective CysLT1R antagonists like montelukast (B128269) and zafirlukast (B1683622) are clinically established, there is growing interest in dual CysLT1R/CysLT2R antagonists and selective CysLT2R antagonists to target a broader range of inflammatory and other diseases. researchgate.net The table below summarizes the binding affinities of some existing leukotriene receptor antagonists for CysLT1R and CysLT2R, highlighting the diverse selectivity profiles that can be achieved.

CompoundCysLT1R IC50 (nM)CysLT2R IC50 (nM)Selectivity Profile
Montelukast~1>10,000Highly CysLT1R Selective
Zafirlukast~2~5,000CysLT1R Selective
Pranlukast (B1678047)~5>10,000CysLT1R Selective
BAY-u9773~10~20Dual Antagonist

Future research must focus on elucidating the precise roles of each receptor in different tissues and disease states to guide the rational design of antagonists with the desired selectivity profile for optimal therapeutic benefit.

Identification of Novel Binding Sites and Their Physiological Relevance

The traditional approach to antagonist design has focused on the orthosteric binding site, the same site where the endogenous ligand LTD4 binds. However, recent structural and functional studies of G protein-coupled receptors (GPCRs), including the CysLT receptors, have revealed the existence of allosteric binding sites that can modulate receptor function.

A significant discovery has been the identification of a unique sodium-binding site within the CysLT1R structure. nih.gov This site is distinct from previously observed sodium-binding sites in other class A GPCRs and is coordinated by four residues and a water molecule. nih.gov Sodium ions are known to be important allosteric modulators of GPCR signaling, often stabilizing the inactive state of the receptor and influencing antagonist binding. nih.gov Targeting this sodium-binding site could offer a novel strategy for modulating CysLT1R activity with potentially greater specificity and fewer side effects compared to orthosteric antagonists.

Furthermore, the potential for heterodimerization between CysLT1R and CysLT2R, as well as with other GPCRs, presents another layer of complexity and a potential avenue for therapeutic intervention. nih.gov Heterodimerization can alter ligand binding, signaling, and receptor trafficking. For example, the interaction between CysLT1R and CysLT2R in mast cells has been shown to down-modulate cys-LT–dependent mitogenic responses. nih.gov Understanding the interfaces of these receptor-receptor interactions could lead to the development of compounds that specifically disrupt or stabilize these complexes, thereby fine-tuning the cellular response to leukotrienes.

Development of Advanced Preclinical Models for Complex Disease Pathologies

The translation of preclinical findings to clinical efficacy is a major hurdle in drug development. For this compound, moving beyond simple, acute models of inflammation to more complex and chronic disease models is essential to predict its therapeutic potential accurately.

Humanized Mouse Models: Conventional mouse models of diseases like asthma often fail to fully recapitulate the human condition due to differences in the immune system. Humanized mouse models, engrafted with human hematopoietic stem cells or expressing human genes, offer a more physiologically relevant platform. For instance, humanized mouse models of asthma have been developed that exhibit key features of the human disease, such as airway hyperresponsiveness, mucus overproduction, and eosinophilic inflammation, driven by the human IL-33/IL-13 axis. nih.govnih.gov Testing this compound in such models could provide more predictive data on its efficacy in human asthma. Similarly, humanized mouse models of inflammatory bowel disease (IBD) are being developed to better assess the efficacy of therapeutics targeting human immunological responses. mdpi.com

Organoid Models: Patient-derived organoids (PDOs) are three-dimensional, in vitro culture systems that retain the genetic and phenotypic characteristics of the original tissue, including tumors. nih.govcrownbio.comnih.gov PDOs are becoming increasingly valuable for preclinical drug testing as they can mimic the tumor microenvironment and genetic heterogeneity seen in patients. wustl.edu Given the emerging role of cysLTs in cancer, testing this compound on cancer PDOs could help identify its potential as an anti-cancer agent and predict patient-specific responses. frontiersin.org Lung cancer organoids, for example, provide a platform for screening novel anti-tumor drugs and studying drug resistance. frontiersin.org

The table below provides a comparison of different preclinical models for evaluating this compound.

ModelAdvantagesDisadvantagesRelevance for this compound
Conventional Mouse ModelsCost-effective, well-characterized.Poorly recapitulate human disease, especially immune responses.Initial screening for anti-inflammatory effects.
Humanized Mouse ModelsMore physiologically relevant immune system, better prediction of human response. nih.govnih.govuniversityofcalifornia.eduHigher cost, technically complex.Efficacy testing in complex inflammatory diseases like severe asthma and IBD. mdpi.com
Patient-Derived Organoids (PDOs)Preserve patient-specific genetics and tumor microenvironment, high-throughput screening. nih.govcrownbio.comnih.govwustl.eduLack of systemic effects and vascularization.Testing anti-cancer potential and predicting patient-specific responses. frontiersin.org

Exploration of Combination Therapies with Other Anti-inflammatory Agents in Preclinical Settings

Given the multifaceted nature of inflammatory diseases, it is unlikely that a single agent will be effective for all patients. Combination therapy, targeting multiple inflammatory pathways simultaneously, holds significant promise. Preclinical studies are crucial to identify synergistic or additive effects of this compound with other anti-inflammatory drugs.

Combination with Corticosteroids: Inhaled corticosteroids are a cornerstone of asthma therapy. Preclinical and clinical studies have explored the combination of LTD4 antagonists with corticosteroids. For instance, studies have shown that the addition of montelukast to inhaled corticosteroids can improve asthma control in patients who are not adequately managed with corticosteroid monotherapy. frontiersin.org Preclinical models can be used to further investigate the molecular mechanisms underlying this synergy and to optimize dosing regimens.

Combination with Other Anti-inflammatory Agents: The potential for combining this compound with other classes of anti-inflammatory drugs is a rich area for preclinical investigation. For example, in preclinical models of arthritis, the role of leukotrienes is being investigated, suggesting a potential for combination therapy with other anti-rheumatic drugs. nih.gov Similarly, in allergic conditions, combining an LTD4 antagonist with an antihistamine has shown enhanced and complimentary effects in reducing symptoms. nih.gov Preclinical studies could explore combinations with biologics, such as anti-IgE or anti-IL-5 therapies, in models of severe asthma to assess the potential for improved efficacy.

Application of Artificial Intelligence and Machine Learning in Drug Discovery for LTD4 Antagonists

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, from target identification to lead optimization and preclinical development. For LTD4 antagonists, these technologies offer several exciting opportunities.

Virtual Screening and Lead Identification: ML algorithms can be trained on large datasets of known CysLT1R antagonists to build classification models that can predict the bioactivity of new compounds. researchgate.net These models can then be used to virtually screen massive chemical libraries to identify novel scaffolds with a high probability of being active. This approach can significantly accelerate the hit-to-lead process and reduce the costs associated with experimental screening.

De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be used for the de novo design of novel molecules with desired properties. nih.govnih.govmedrxiv.org These models can learn the underlying patterns in the chemical space of known LTD4 antagonists and generate new molecules that are predicted to have high affinity and selectivity for CysLT1R or CysLT2R. This approach has the potential to uncover entirely new chemical classes of LTD4 antagonists with improved pharmacological profiles.

Predictive Modeling of Efficacy: ML models can be developed to predict the efficacy of this compound in different preclinical models based on a variety of input data, including the compound's physicochemical properties, in vitro activity, and genomic or proteomic data from the disease model. nih.govnih.govmdpi.comcontractpharma.com These predictive models can help to prioritize the most promising candidates for further development and to design more efficient and informative preclinical studies.

Detailed Pharmacogenomic and Proteomic Studies in Preclinical Models

The response to LTD4 antagonists can vary significantly among individuals, and a substantial part of this variability is likely due to genetic factors. Pharmacogenomic and proteomic studies in preclinical models are essential to identify biomarkers that can predict treatment response and to elucidate the molecular mechanisms underlying differential efficacy.

Pharmacogenomic Studies: Preclinical pharmacogenomic studies in animal models of asthma can help to identify genetic variants that influence the response to this compound. For example, genome-wide association studies (GWAS) in mouse models can be used to identify novel loci associated with drug response. nih.govnih.gov These findings can then be validated in human studies and may lead to the development of genetic tests to identify patients who are most likely to benefit from treatment with this compound. Recent reviews have highlighted several genes, including those in the leukotriene synthesis pathway, that may influence the response to leukotriene modifiers. amegroups.cn

Proteomic Studies: Mass spectrometry-based proteomics can be used to perform a global analysis of protein expression changes in tissues from preclinical models treated with this compound. nih.govnih.govnih.govfrontiersin.orgresearchgate.netnih.govembopress.orgmdpi.comasbmb.orgyeastrc.org This can provide valuable insights into the drug's mechanism of action and identify novel therapeutic targets. For example, proteomic profiling of lung tissue from asthmatic mice treated with an LTD4 antagonist could reveal changes in the expression of proteins involved in inflammation, airway remodeling, and mucus production. frontiersin.orgnih.govembopress.org This information could be used to develop combination therapies or to identify biomarkers of treatment response.

The table below summarizes key genes and proteins of interest for pharmacogenomic and proteomic studies of this compound.

Study TypeKey Genes/Proteins of InterestPotential Application
PharmacogenomicsALOX5, LTC4S, CYSLTR1, CYSLTR2Prediction of treatment response, patient stratification. amegroups.cn
ProteomicsInflammatory cytokines, chemokines, extracellular matrix proteins, mucinsElucidation of mechanism of action, identification of novel targets, biomarker discovery. frontiersin.orgnih.govembopress.org

Q & A

Q. What standard in vitro assays are used to evaluate the potency and selectivity of LTD4 antagonists?

To assess antagonist potency, researchers employ:

  • Receptor binding assays : Measure competitive displacement of radiolabeled LTD4 (e.g., [³H]-LTD4 binding to guinea pig lung membranes, Ki = 0.7 µM for REV 5901) .
  • Functional contraction assays : Use isolated tissues (e.g., guinea pig trachea) to quantify inhibition of LTD4-induced contractions. For example, ICI 198,615 shows pA2 = 9.3 against CysLT1 receptors .
  • Calcium flux assays : Monitor intracellular Ca²⁺ changes in cells (e.g., eosinophils) to confirm receptor antagonism (e.g., montelukast blocks LTD4-induced Ca²⁺ flux) .

Q. What statistical methods are recommended for analyzing concentration-response data in LTD4 antagonist studies?

  • pA2/pKB analysis : Quantify antagonist affinity using Schild plots (e.g., pA2 = 9.3 for ICI 198,615) .
  • ANOVA with post-hoc tests : Compare dose-response curves across treatment groups (e.g., MK-571 reduces exercise-induced bronchoconstriction by 69.5%, p < 0.001) .
  • Error bars and reproducibility : Report standard error (s.e.) and repeat experiments ≥5 times to ensure robustness .

Q. What controls are essential when assessing LTD4 antagonist effects in isolated tissue preparations?

  • Vehicle controls : Test solvent effects (e.g., DMSO at ≤0.1% v/v).
  • Maximal contraction controls : Normalize responses to histamine or KCl (e.g., 1 mM histamine-induced tracheal contractions) .
  • Metabolic inhibitors : Use L-cysteine (5 mM) to block LTD4 conversion to LTE4 and isolate receptor-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding residual LTD4-induced contractions despite high antagonist concentrations?

  • Receptor subtype co-activation : Residual responses may involve CysLT2 receptors. Use dual antagonists (e.g., BAY u9773 inhibits both CysLT1 and CysLT2) to confirm .
  • Metabolic pathway analysis : Radiolabeled LTD4 tracing (e.g., [³H]-LTD4 conversion to LTE4) identifies alternative pathways masked by antagonists .
  • Species-specific differences : Compare guinea pig (CysLT1-dominant) vs. human (mixed CysLT1/CysLT2) models to contextualize findings .

Q. What strategies distinguish CysLT1 and CysLT2 receptor-mediated effects when testing LTD4 antagonists?

  • Selective antagonists : Montelukast (CysLT1-selective; IC₅₀ = 1 µM) vs. BAY u9773 (non-selective) .
  • Agonist profiling : Test LTC4 (CysLT2-preferring) vs. LTD4 (CysLT1/CysLT2 dual agonist) to infer receptor involvement .
  • Genetic models : Use CysLT1 receptor siRNA in astrocytes or knockout mice to isolate receptor contributions .

Q. How do researchers address interspecies variability in LTD4 receptor pharmacology when translating findings?

  • Comparative receptor expression : Quantify CysLT1/CysLT2 mRNA levels across species (e.g., guinea pig vs. human airways) .
  • Cross-species validation : Replicate key results in human cell lines (e.g., bronchial smooth muscle) and murine asthma models .
  • Pharmacokinetic profiling : Adjust dosing for metabolic differences (e.g., MK-571 at 160 mg IV in humans vs. 1 mg/kg in rodents) .

Q. What integrative approaches combine molecular modeling with functional assays to optimize LTD4 antagonist design?

  • Structure-activity relationship (SAR) : Optimize backbone length, sulfur side chains, and stereochemistry (e.g., (1S,2R)-enantiomers show weak activity) .
  • Docking simulations : Predict binding affinity to CysLT1 (PDB ID: 6RZ4) and validate with mutagenesis (e.g., D203A mutations reduce antagonist binding) .
  • In vitro-in vivo correlation (IVIVC) : Link receptor occupancy (e.g., Ki < 50 nM) to efficacy in bronchoconstriction models .

Methodological Best Practices

Q. How should researchers validate antagonist specificity in complex biological systems?

  • Multi-receptor screening : Test cross-reactivity with related receptors (e.g., TXA2, PAF) using antagonists like BAYu3405 .
  • Off-target profiling : Use RNA-seq or proteomics to identify unintended pathways (e.g., MK-571’s effects on P-glycoprotein) .
  • Negative controls : Include non-responsive tissues (e.g., LTD4-insensitive vascular beds) to confirm specificity .

Q. What methodologies quantify LTD4 antagonist effects on downstream signaling pathways?

  • Calcium imaging : Fura-2-loaded eosinophils reveal rapid Ca²⁺ flux inhibition by montelukast .
  • Protein phosphorylation assays : Measure ERK/MAPK activation in airway smooth muscle cells post-LTD4 challenge .
  • Mucous secretion quantification : Use radiolabeled glycoproteins to assess LTD4 antagonist efficacy (e.g., FPL 55712 blocks mucous production) .

Q. How can systems biology approaches elucidate off-target effects of novel LTD4 antagonists?

  • Transcriptomics : Identify gene networks altered by antagonists (e.g., TGF-β1 suppression in astrocytes) .
  • Metabolomics : Profile leukotriene shunt pathways (e.g., 5-LOX inhibition by zileuton) .
  • Phenotypic screening : Use high-content imaging to track bronchoconstriction and inflammation in 3D airway models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.